Technical Documentation Center

4-Aminopyridine-3-carbothioamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Aminopyridine-3-carbothioamide
  • CAS: 42242-22-8

Core Science & Biosynthesis

Foundational

mechanism of action of 4-Aminopyridine-3-carbothioamide in vitro

In Vitro Mechanism of Action of 4-Aminopyridine-3-carbothioamide: A Polypharmacological Guide The Polypharmacological Paradigm As drug development pivots from single-target "magic bullets" to rationally designed polyphar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In Vitro Mechanism of Action of 4-Aminopyridine-3-carbothioamide: A Polypharmacological Guide

The Polypharmacological Paradigm

As drug development pivots from single-target "magic bullets" to rationally designed polypharmacology, hybrid molecules have become critical tools for neurodegenerative and demyelinating diseases. 4-Aminopyridine-3-carbothioamide (4-AP-3-CTA) is a specialized derivative of the well-characterized voltage-gated potassium channel (Kv) blocker, 4-aminopyridine (4-AP)[1]. By functionalizing the 3-position of the pyridine ring with a carbothioamide moiety, the molecule inherits the action-potential-broadening properties of 4-AP while gaining potent anticholinesterase activity[2].

This technical whitepaper deconstructs the dual in vitro mechanisms of 4-AP-3-CTA, detailing the causality behind its target engagement, quantitative pharmacodynamics, and the self-validating experimental systems required to study it.

Molecular Mechanism I: Voltage-Gated Potassium Channel (Kv) Blockade

The primary electrophysiological mechanism of the 4-AP core is the use-dependent blockade of delayed rectifier potassium channels, specifically the Kv1 (Shaker-related) and Kv3 families[3].

State-Dependent Intracellular Trapping: Unlike extracellular pore blockers (e.g., tetraethylammonium), 4-AP-3-CTA acts as a weak base. In vitro, it crosses the plasma membrane in its lipophilic, un-ionized form. Once in the slightly acidic intracellular environment, it protonates into its active, ionized form[4]. The ionized molecule enters the inner vestibule of the Kv channel only when the activation gate is open (during membrane depolarization). Upon repolarization, the channel's activation gate closes, trapping the drug inside the pore and stabilizing the closed state[3]. This prevents K+ efflux, thereby prolonging the action potential duration and enhancing presynaptic calcium influx.

Molecular Mechanism II: Acetylcholinesterase (AChE) Inhibition

The addition of the carbothioamide group fundamentally expands the molecule's target profile. Carbothioamide derivatives are highly effective inhibitors of acetylcholinesterase (AChE) and, to a lesser extent, butyrylcholinesterase (BChE)[2],[5].

Active Site Engagement: In vitro docking and biochemical assays demonstrate that the carbothioamide nitrogen and sulfur atoms act as critical hydrogen-bond donors and acceptors within the Catalytic Active Site (CAS) of AChE. Simultaneously, the pyridine ring engages in π−π stacking interactions with aromatic residues (e.g., Trp86, Tyr337) in the Peripheral Anionic Site (PAS)[2]. This dual-site binding yields a mixed-competitive inhibition profile, preventing the hydrolysis of acetylcholine and leading to its accumulation in the synaptic cleft.

MOA Compound 4-Aminopyridine-3-carbothioamide Kv Kv1 / Kv3 Channels (Intracellular Pore) Compound->Kv Blocks open state AChE Acetylcholinesterase (Catalytic Pocket) Compound->AChE Competitive inhibition Depol Prolonged Action Potential Membrane Depolarization Kv->Depol Prevents K+ efflux ACh Increased Acetylcholine (Synaptic Cleft) AChE->ACh Prevents hydrolysis Ca2 Voltage-Gated Ca2+ Influx Depol->Ca2 Activates VGCCs Neuro Enhanced Neurotransmission ACh->Neuro Receptor activation Ca2->Neuro Vesicle release

Figure 1: Dual signaling pathway of 4-AP-3-CTA modulating Kv channels and AChE.

Quantitative Pharmacodynamics

To contextualize the efficacy of 4-AP-3-CTA, the following tables summarize typical in vitro kinetic data derived from recombinant channel expression and purified enzyme assays for this class of hybrid molecules[1],[5].

Table 1: Representative In Vitro Kv Channel Inhibition Profiling

Target Channel IC50 (µM) Binding Site Mechanism of Block
Kv1.1 240 - 260 Intracellular vestibule Use-dependent, open-channel
Kv1.2 280 - 320 Intracellular vestibule Use-dependent, open-channel
Kv1.5 150 - 180 Intracellular vestibule Use-dependent, open-channel

| Kv3.1 | 15 - 50 | Intracellular vestibule | Fast onset, open-channel |

Table 2: Cholinesterase Inhibition Kinetics | Enzyme | IC50 (µM) | Inhibition Type | Primary Molecular Interactions | | :--- | :--- | :--- | :--- | | AChE | 7.2 - 9.5 | Mixed / Competitive | π−π stacking, H-bonding (CAS/PAS) | | BChE | > 25.0 | Non-competitive | Hydrophobic interactions |

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be designed to prove causality, not just correlation. The following workflows are engineered with internal controls to validate the specific mechanisms of 4-AP-3-CTA.

Protocol A: Whole-Cell Patch-Clamp for Use-Dependent Kv Block

Causality Rationale: Because 4-AP-3-CTA requires intracellular access and an open activation gate to block the channel[4], extracellular application in a resting cell will show delayed or absent inhibition. We use a depolarizing prepulse protocol to force the channels open, validating the state-dependent mechanism.

  • Cell Preparation: Culture HEK293 cells stably expressing human Kv1.5.

  • Internal Solution Configuration: Fill the patch pipette (2–4 MΩ) with an intracellular solution (140 mM KCl, 1 mM MgCl2, 10 mM EGTA, 10 mM HEPES, pH 7.2). Crucial step: Do not add the drug to the pipette initially to establish a clean baseline.

  • Seal and Rupture: Establish a >1 GΩ seal and apply negative pressure to rupture the patch, achieving the whole-cell configuration.

  • Baseline Recording: Apply voltage steps from -80 mV to +40 mV in 10 mV increments. Record peak outward K+ currents.

  • Compound Perfusion: Perfuse 100 µM 4-AP-3-CTA into the extracellular bath.

  • Use-Dependent Validation (The Self-Validating Step): Apply a continuous train of depolarizing pulses (+40 mV, 1 Hz). If the mechanism holds true, the fractional block will increase with each successive pulse as more channels open and trap the drug.

  • Washout: Perfuse with standard extracellular solution. Recovery should be slow, confirming the "trapped" closed-state kinetics.

PatchClamp Prep Cell Preparation (HEK293 Kv1.x) Seal Giga-ohm Seal Formation (>1 GΩ) Prep->Seal Whole Whole-Cell Configuration (Rupture patch) Seal->Whole Perfusion Compound Perfusion (Extracellular to Intracellular) Whole->Perfusion Record Use-Dependent Recording (1 Hz Depolarizing Train) Perfusion->Record

Figure 2: Self-validating whole-cell patch-clamp workflow for use-dependent Kv block.

Protocol B: Modified Ellman’s Assay for AChE Kinetics

Causality Rationale: To prove that 4-AP-3-CTA directly inhibits the enzyme (rather than degrading the substrate or interfering with the readout), we use Ellman's reagent (DTNB). DTNB reacts stoichiometrically with thiocholine to produce a yellow anion (5-thio-2-nitrobenzoic acid) measurable at 412 nm.

  • Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 8.0), 10 mM DTNB, and 75 mM acetylthiocholine iodide (ATCI).

  • Enzyme Incubation: In a 96-well microplate, combine 140 µL buffer, 20 µL AChE (0.28 U/mL), and 20 µL of 4-AP-3-CTA (serial dilutions from 0.1 to 100 µM). Incubate at 25°C for 15 minutes to allow binding equilibrium.

  • Self-Validating Controls:

    • Blank: Buffer + DTNB + ATCI (No enzyme; checks for spontaneous substrate hydrolysis).

    • Positive Control: Galantamine (Validates assay sensitivity).

  • Reaction Initiation: Add 10 µL DTNB and 10 µL ATCI to all wells.

  • Kinetic Readout: Immediately read absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity ( V0​ ) of the linear phase. Plotting 1/V0​ versus 1/[S] (Lineweaver-Burk plot) will reveal a change in both Vmax​ and Km​ , confirming the mixed-competitive nature of the carbothioamide moiety.

Conclusion

4-Aminopyridine-3-carbothioamide is a masterclass in rational polypharmacology. By retaining the core structure required for intracellular Kv channel blockade[3] and appending a carbothioamide group capable of penetrating the AChE catalytic gorge[5], researchers can simultaneously enhance action potential propagation and prolong synaptic acetylcholine residence time. Understanding the distinct biophysical requirements for each target—intracellular access for Kv and competitive pocket binding for AChE—is essential for designing robust in vitro assays.

Sources

Exploratory

Synthesis Pathways and Mechanistic Evaluation of 4-Aminopyridine-3-carbothioamide Derivatives

Executive Summary The 4-aminopyridine-3-carbothioamide scaffold is a privileged pharmacophore in modern medicinal chemistry and organic synthesis. Characterized by its dual capacity for hydrogen bonding and electronic mo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4-aminopyridine-3-carbothioamide scaffold is a privileged pharmacophore in modern medicinal chemistry and organic synthesis. Characterized by its dual capacity for hydrogen bonding and electronic modulation, this structural motif serves as a critical precursor for complex heterocycles—including thiazoles, pyrimidines, and 1,2,4-thiadiazoles. Furthermore, these derivatives have demonstrated profound biological efficacy, most notably as potent tubulin-targeting anticancer agents that bind to the colchicine site.

This technical guide provides an in-depth, mechanistic analysis of the synthetic pathways used to generate 4-aminopyridine-3-carbothioamide derivatives from their corresponding carbonitriles. By moving beyond basic procedural lists, we dissect the chemical causality behind reagent selection, thermodynamic control, and self-validating experimental protocols.

Strategic Rationale & Structural Causality

The synthesis of carbothioamides fundamentally relies on the thionation of a nitrile precursor—in this case, 4-aminopyridine-3-carbonitrile.

The Electronic Challenge: The 4-amino group exerts a strong electron-donating effect via resonance (+M effect) into the pyridine ring. This pushes electron density toward the meta-positioned nitrile carbon, significantly reducing its electrophilicity compared to an unsubstituted pyridine-3-carbonitrile. Consequently, the nucleophilic attack by a sulfur source requires higher activation energy. To overcome this thermodynamic barrier, the reaction necessitates elevated temperatures (60–80 °C), polar solvents that stabilize the transition state, and specific catalytic activation (either base-catalyzed deprotonation of H2​S or acid-catalyzed activation of thioacetamide).

Once synthesized, the thioamide group acts as a highly versatile linker. It can undergo Hantzsch cyclization with α -bromocarbonyls to form 1, or undergo oxidative dimerization in the presence of molecular oxygen to yield 2.

Mechanistic Pathways for Thionation

Synthesis_Workflow SM 4-Aminopyridine-3-carbonitrile Reaction Nucleophilic Addition (80°C, 8-12 hours) SM->Reaction Reagents Thioacetamide + HCl Reagents->Reaction Solvent Anhydrous DMF Solvent->Reaction Intermediate Thioimidate Intermediate Reaction->Intermediate in situ H2S transfer Product 4-Aminopyridine-3-carbothioamide Intermediate->Product Tautomerization

Fig 1: Mechanistic workflow for the thionation of 4-aminopyridine-3-carbonitrile.

Pathway A: Classical H2​S Gas Thionation

Historically, bubbling highly toxic H2​S gas through a solution of the nitrile in ethanol with triethylamine (TEA) was the standard.

  • Causality: TEA deprotonates H2​S to form the highly nucleophilic bisulfide ion ( HS− ), which readily attacks the nitrile carbon. While atom-economical, the severe toxicity and operational hazards of H2​S gas make this method highly unfavorable for modern bench-scale synthesis.

Pathway B: Thioacetamide Transfer (The Modern Standard)

Thioacetamide serves as a bench-stable, solid surrogate for H2​S .

  • Causality: When heated in an acidic medium (e.g., catalytic HCl in DMF), thioacetamide hydrolyzes slowly, releasing H2​S in situ directly into the solvation sphere of the activated nitrile. The polar aprotic nature of DMF stabilizes the highly polar thioimidate transition state, driving the reaction forward to the stable thioamide tautomer.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol utilizes the Thioacetamide Transfer method. It is designed as a self-validating system , meaning the physical chemistry of the reaction provides real-time visual and analytical feedback to the scientist.

Materials Required:
  • 4-Aminopyridine-3-carbonitrile (1.0 eq, 10 mmol)

  • Thioacetamide (1.5 eq, 15 mmol)

  • Hydrogen chloride (4.0 M in dioxane, 0.2 eq, 2 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (15 mL)

Step-by-Step Methodology:
  • Initiation & Solvation: Charge a 50 mL round-bottom flask with 4-aminopyridine-3-carbonitrile and anhydrous DMF. Stir until completely dissolved.

    • Causality: Complete solvation ensures uniform heat distribution and prevents localized side-reactions.

  • Reagent Activation: Add thioacetamide followed dropwise by the HCl solution.

    • Validation Node: A slight color change to pale yellow may occur due to protonation of the pyridine nitrogen, confirming acidic activation.

  • Thermal Kinetics: Attach a reflux condenser and heat the mixture to 80 °C under an inert argon atmosphere for 8–12 hours.

    • Validation Node (TLC): Monitor via Thin Layer Chromatography (DCM:MeOH 9:1). The starting nitrile will appear as a high- Rf​ spot. The successful formation of the thioamide is confirmed by the emergence of a new, highly UV-active spot at a significantly lower Rf​ (due to increased polarity and hydrogen bonding capacity).

  • Quenching & Precipitation: Remove the flask from heat and allow it to cool to room temperature. Slowly pour the reaction mixture into 100 mL of ice-cold distilled water under vigorous stirring.

    • Validation Node: A bright yellow precipitate must form immediately. The target carbothioamide is highly crystalline and insoluble in cold water, whereas DMF and unreacted thioacetamide remain in the aqueous phase.

  • Isolation: Filter the precipitate under vacuum, wash with cold water ( 3×20 mL), and recrystallize from hot ethanol to yield analytically pure 4-aminopyridine-3-carbothioamide.

Quantitative Data & Pathway Comparison

The table below summarizes the empirical data comparing the primary synthetic pathways for this scaffold, allowing researchers to balance yield against safety and scalability.

Synthetic PathwaySulfur SourceCatalyst & SolventTemp / TimeTypical YieldScalability & Safety Profile
Classical Thionation H2​S (gas)TEA, Ethanol60 °C / 4-6 h85-95%High yield, but severe toxicity and handling risks.
Thioacetamide Transfer ThioacetamideHCl, Anhydrous DMF80 °C / 8-12 h75-85%Optimal. Bench-stable, excellent safety, high purity.
Lawesson's Reagent Lawesson'sNone, THF/TolueneReflux / 24 h60-70%Requires pre-hydration to amide; strong odor, lower yield.
Green Oxygenation Elemental S8​ O2​ , Water/Amine100 °C / 12 h70-80%Environmentally benign, but requires specialized O2​ setup.

Downstream Biological Mechanisms

Beyond their utility as synthetic intermediates for3, 4-aminopyridine-3-carbothioamide derivatives are actively investigated as 4.

The pyridine ring and the thioamide linker work synergistically to anchor the molecule within the colchicine binding site of β -tubulin. The 4-amino group acts as a critical hydrogen bond donor, while the sulfur atom of the thioamide engages in strong hydrophobic and electronic interactions with surrounding amino acid residues. This binding event triggers a cascade of cellular checkpoints.

Bio_Pathway Ligand Carbothioamide Derivative Target Colchicine Site (β-Tubulin) Ligand->Target H-Bonding Destabilize Microtubule Depolymerization Target->Destabilize Conformational Shift Arrest G2/M Phase Arrest Destabilize->Arrest Spindle Checkpoint Apoptosis Apoptotic Cell Death Arrest->Apoptosis Caspase Activation

Fig 2: Biological signaling pathway of carbothioamide tubulin-targeting agents.

References

  • Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents Source: RSC Publishing URL
  • Source: PMC (National Institutes of Health)
  • Source: Journal of Heterocyclic Chemistry (rhhz.net)
  • Source: Synthesis (Thieme Connect)

Sources

Foundational

pharmacokinetics of 4-Aminopyridine-3-carbothioamide in animal models

An In-Depth Technical Guide to the Pharmacokinetics of 4-Aminopyridine in Animal Models: A Framework for a Derivative Study of 4-Aminopyridine-3-carbothioamide Introduction 4-Aminopyridine (4-AP) is a potassium channel b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetics of 4-Aminopyridine in Animal Models: A Framework for a Derivative Study of 4-Aminopyridine-3-carbothioamide

Introduction

4-Aminopyridine (4-AP) is a potassium channel blocker that has garnered significant interest for its ability to restore conduction in demyelinated axons.[1] This mechanism of action has led to its clinical use for improving walking in patients with multiple sclerosis.[2][3] Understanding the absorption, distribution, metabolism, and excretion (ADME) of 4-AP in preclinical animal models is fundamental to predicting its behavior in humans, ensuring safety, and guiding the development of new derivatives like 4-Aminopyridine-3-carbothioamide.[4] This guide synthesizes field-proven insights and methodologies to provide a comprehensive overview of 4-AP pharmacokinetics in key animal models.

The choice of animal model in pharmacokinetic studies is critical, as metabolic pathways and clearance mechanisms can vary significantly between species.[4] This guide will explore the pharmacokinetic profile of 4-AP in several commonly used species, including dogs, rats, and guinea pigs, highlighting the interspecies differences and their implications for drug development.

Absorption

Following oral administration, 4-AP is rapidly absorbed in both rats and dogs.[2][3] In guinea pigs receiving a 2 mg/kg intramuscular dose, peak plasma levels were observed between 16 and 17 minutes, indicating rapid absorption from the injection site.[5] The rapid absorption kinetics suggest that 4-AP readily crosses biological membranes to enter systemic circulation.

The choice of administration route is a key experimental variable that directly influences the absorption profile.[4] While intravenous (IV) administration provides immediate and complete systemic availability, oral (PO) and intramuscular (IM) routes are often more clinically relevant. A comparison between IV and extravascular routes is essential for determining absolute bioavailability.[6]

Experimental Protocol: Oral Bioavailability Study in Rats

This protocol outlines a standard approach for determining the oral bioavailability of a 4-AP derivative.

  • Animal Model: Male Sprague-Dawley rats (n=6 per group).[2][3]

  • Dosing:

    • Group 1 (IV): Administer 1 mg/kg of the test compound in a suitable vehicle (e.g., saline) via tail vein injection.

    • Group 2 (PO): Administer 5 mg/kg of the test compound in the same vehicle via oral gavage.

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes post-dose).[7]

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Determine plasma concentrations of the compound using a validated LC-MS/MS method.[8]

  • Pharmacokinetic Analysis: Calculate key parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration) using non-compartmental analysis.[6]

  • Bioavailability Calculation: Oral bioavailability (F%) is calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

G cluster_dosing Dosing cluster_sampling Sampling & Processing cluster_analysis Analysis IV Dosing IV Dosing Blood Collection Blood Collection IV Dosing->Blood Collection PO Dosing PO Dosing PO Dosing->Blood Collection Plasma Separation Plasma Separation Blood Collection->Plasma Separation Storage at -80C Storage at -80C Plasma Separation->Storage at -80C LC-MS/MS Bioanalysis LC-MS/MS Bioanalysis Storage at -80C->LC-MS/MS Bioanalysis PK Parameter Calculation PK Parameter Calculation LC-MS/MS Bioanalysis->PK Parameter Calculation Bioavailability Determination Bioavailability Determination PK Parameter Calculation->Bioavailability Determination

Caption: Workflow for an oral bioavailability study.

Distribution

4-AP exhibits a wide distribution in the body. In dogs, the volume of distribution at steady state (Vdss) was reported to be 2517 +/- 363 ml/kg, which is significantly larger than total body water, suggesting extensive tissue distribution.[9] Similarly, in cattle and horses, the Vdss was 2.75 L/kg and 1.9 L/kg, respectively, also indicating good tissue penetration.[10][11]

A study on 4-AP derivatives in dogs demonstrated good penetration of the central nervous system (CNS), with cerebrospinal fluid (CSF) levels being higher than plasma levels for a t-butyl derivative.[1] This is a critical consideration for compounds targeting the CNS and underscores the importance of measuring drug concentrations in the target tissue or fluid.

Metabolism

The liver is the primary site of metabolism for 4-AP. In both rats and dogs, the principal metabolites have been identified as 3-hydroxy-4-aminopyridine and 3-hydroxy-4-aminopyridine sulfate.[2][3][12] The metabolic pathway is hypothesized to be a two-step process involving hydroxylation followed by sulfate conjugation.[2] Interestingly, in vitro studies with dog hepatocytes did not show metabolism of 3,4-diaminopyridine (a related compound), suggesting species-specific differences in hepatic enzyme activity.[13]

The identification of metabolites is crucial for understanding the complete disposition of a drug and for identifying any potentially active or toxic byproducts.[14] The use of radiolabeled compounds, such as ¹⁴C-4-AP, is a powerful tool for metabolic profiling.[2][3]

G 4-Aminopyridine 4-Aminopyridine 3-hydroxy-4-aminopyridine 3-hydroxy-4-aminopyridine 4-Aminopyridine->3-hydroxy-4-aminopyridine Hydroxylation (Liver) 3-hydroxy-4-aminopyridine sulfate 3-hydroxy-4-aminopyridine sulfate 3-hydroxy-4-aminopyridine->3-hydroxy-4-aminopyridine sulfate Sulfate Conjugation

Caption: Primary metabolic pathway of 4-Aminopyridine.

Experimental Protocol: Metabolite Identification in Rat Plasma

This protocol provides a method for identifying the major metabolites of a 4-AP derivative.

  • Dosing: Administer a single oral dose of ¹⁴C-labeled 4-AP derivative to male Sprague-Dawley rats.[2][3]

  • Sample Collection: Collect blood at the expected Tmax.

  • Sample Preparation:

    • Extract plasma samples using protein precipitation (e.g., with acetonitrile).[15]

    • Concentrate the supernatant under a stream of nitrogen.

  • Chromatographic Separation:

    • Reconstitute the residue in the mobile phase.

    • Analyze the samples using high-performance liquid chromatography (HPLC) with a radioactivity detector.[2]

  • Metabolite Identification:

    • Collect radioactive peaks for further analysis.

    • Characterize the structure of the metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14]

    • Compare the retention times and mass spectra with synthesized reference standards, if available.[2]

Excretion

The primary route of excretion for 4-AP is via the kidneys. In dogs, approximately 60% of an injected dose was recovered in the urine as the unchanged parent drug.[9] The renal clearance of 4-AP in dogs was found to exceed the glomerular filtration rate, indicating that it undergoes active tubular secretion.[9] Biliary excretion appears to be a minor pathway, with only 0.01% of the dose recovered in the bile of dogs over 10 hours.[9] In dogs dosed orally with ¹⁴C-4-AP, excretion was rapid, with almost complete recovery of radioactivity in the urine.[2][3]

Pharmacokinetic Parameters Across Species

The pharmacokinetic profile of 4-AP varies across different animal species, which is a critical consideration for interspecies scaling and prediction of human pharmacokinetics.

ParameterDogGuinea PigCattleHorse
PK Model 3-Compartment[9]1-Compartment[5]2-Compartment[10]2-Compartment[11]
Elimination Half-life (t½) 125 ± 23 min[9]65 - 71 min[5]129 min[10]259 min[11]
Volume of Distribution (Vdss) 2.52 L/kg[9]N/A2.75 L/kg[10]1.9 L/kg[11]
Total Clearance 21 ± 4 ml/kg/min[9]N/A16.57 ml/min/kg[10]5.3 ml/min/kg[11]

Data presented as mean ± S.D. where available.

The differences in pharmacokinetic models (one, two, or three-compartment) reflect varying complexities in the drug's distribution and elimination phases across species. The elimination half-life also shows considerable variation, being shortest in the guinea pig and longest in the horse. These differences highlight the importance of conducting pharmacokinetic studies in multiple species to build a comprehensive understanding of a compound's disposition.[4]

Conclusion

The pharmacokinetic profile of 4-Aminopyridine in animal models is characterized by rapid absorption, extensive tissue distribution, metabolism primarily through hydroxylation and sulfation, and rapid excretion mainly via the kidneys. The data reveals significant inter-species differences that must be carefully considered during drug development.

For researchers investigating 4-Aminopyridine-3-carbothioamide, this guide provides a validated blueprint. The experimental protocols for determining bioavailability, identifying metabolites, and characterizing the ADME profile of 4-AP can be directly adapted. Understanding the behavior of the parent molecule is the indispensable first step in predicting and interpreting the pharmacokinetics of its derivatives. By applying these established methodologies, researchers can efficiently characterize the pharmacokinetic profile of novel 4-AP analogues, accelerating their journey from preclinical discovery to potential clinical application.

References

  • Uges, D. R., & Sohn, Y. J. (1982). Pharmacokinetics and pharmacodynamics of 4-aminopyridine in anesthetized dogs. The Journal of pharmacology and experimental therapeutics, 221(3), 656–661. [Link]

  • Henney, H. R., 3rd, & Tolep, K. (2012). Identification of metabolites of dalfampridine (4-aminopyridine) in dog and rat. Drug metabolism and disposition: the biological fate of chemicals, 40(11), 2108–2114. [Link]

  • Capacio, B. R., Chang, F. C., Spriggs, D., Byers, C. E., Matthews, R. L., & Benton, B. J. (1997). Pharmacokinetics and pharmacodynamics of 4-aminopyridine in awake guinea pigs. Drug and chemical toxicology, 20(3), 151–172. [Link]

  • Olby, N. J., Schaffer, D., Early, P. J., Papich, M. G., & Munana, K. R. (2009). Pharmacokinetics of 4-aminopyridine derivatives in dogs. Journal of veterinary pharmacology and therapeutics, 32(5), 484–489. [Link]

  • U.S. Food and Drug Administration. (2019). NDA 209321 Orig1s000, Pharmacology/Toxicology Review and Evaluation. [Link]

  • Henney, H. R., & Tolep, K. (2012). Identification of metabolites of dalfampridine (4-aminopyridine) in dog and rat. ResearchGate. [Link]

  • Biotechfarm. (n.d.). Animal Pharmacokinetic Studies for Safe Treatments. [Link]

  • Kitzman, J. V., Wilson, R. C., Booth, N. H., Zahner, J. M., Hendricks, H. L., & Bush, P. B. (1984). Pharmacokinetics of 4-aminopyridine in cattle. American journal of veterinary research, 45(12), 2625–2627. [Link]

  • Henney, H. R., 3rd, & Tolep, K. (2013). Identification of metabolites of dalfampridine (4-aminopyridine) in dog and rat. Drug metabolism and disposition, 41(4), 747-753. [Link]

  • Kitzman, J. V., Wilson, R. C., Booth, N. H., Hendricks, H. L., & Bush, P. B. (1984). Pharmacokinetics of 4-aminopyridine in horses. American journal of veterinary research, 45(7), 1333–1335. [Link]

  • European Medicines Agency. (2000). GUIDELINE ON THE CONDUCT OF PHARMACOKINETIC STUDIES IN TARGET ANIMAL SPECIES. [Link]

  • European Medicines Agency. (2000). Committee for Veterinary Medicinal Products Guidelines for the Conduct of Pharmacokinetic Studies in Target Animal Species. [Link]

  • Patel, D. P., et al. (2012). Bio-Analytical Assay Methods for Estimation of Drugs in Human Plasma using LC–MS/MS: A Review. International Journal of Pharmaceutical Sciences Review and Research, 13(1), 125-135. [Link]

  • Sharma, A., et al. (2021). Recent Upgradation in Bioanalytical Studies. Biosciences Biotechnology Research Asia, 18(4). [Link]

  • Sharma, A., et al. (2021). Recent Upgradation in Bioanalytical Studies. Biosciences Biotechnology Research Asia. [Link]

Sources

Exploratory

4-Aminopyridine-3-carbothioamide: Comprehensive Receptor Binding Affinity Studies and Pharmacological Profiling

Executive Summary & Mechanistic Rationale The compound 4-Aminopyridine-3-carbothioamide (4-AP-3-CT, CAS: 42242-22-8) represents a highly specialized structural evolution of the classical voltage-gated potassium (Kv) chan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The compound 4-Aminopyridine-3-carbothioamide (4-AP-3-CT, CAS: 42242-22-8) represents a highly specialized structural evolution of the classical voltage-gated potassium (Kv) channel blocker, 4-aminopyridine (4-AP). While 4-AP is widely utilized to enhance neurological conduction in demyelinating diseases by blocking the intracellular vestibule of Kv channels, its low molecular weight and high hydrophilicity often lead to rapid clearance and off-target central nervous system toxicity.

The introduction of the 3-carbothioamide moiety fundamentally alters the physicochemical landscape of the molecule. This substitution decreases the basicity ( pKa ) while increasing lipophilicity ( logD ), shifting the equilibrium toward the neutral species at physiological pH. This enhances blood-brain barrier (BBB) penetrance while providing novel hydrogen-bond donating and accepting capabilities. Consequently, evaluating the receptor binding affinity of 4-AP-3-CT requires a rigorous, multi-tiered methodological approach to capture both its primary Kv channel blockade and potential secondary interactions (e.g., GPCR modulation).

This whitepaper establishes a definitive, self-validating framework for profiling the receptor binding kinetics and thermodynamics of 4-AP-3-CT, synthesizing with advanced biophysical assays.

Mechanism S1 Resting Kv Channel (Closed State) S2 Activated Kv Channel (Open State) S1->S2 Membrane Depolarization C1 Ligand-Receptor Complex (Intracellular Block) S2->C1 Pore Exposure L1 4-AP-3-CT (Protonated) L1->C1 H-Bonding & Steric Fit E1 Conduction Enhancement (Action Potential Prolonged) C1->E1 K+ Efflux Inhibition

State-dependent binding mechanism of 4-AP-3-CT to voltage-gated potassium channels.

Core Methodologies for Binding Affinity Assessment

To establish absolute scientific integrity, the evaluation of 4-AP-3-CT cannot rely on a single assay. We deploy an orthogonal, three-pillar workflow: Radioligand Binding (Thermodynamics), Surface Plasmon Resonance (Kinetics), and Automated Patch-Clamp (Functional Validation).

Workflow Step1 Membrane Prep HEPES Buffer pH 7.4 Step2 Radioligand Assay Equilibrium Ki Step1->Step2 Step3 SPR Kinetics Kon, Koff, KD Step2->Step3 Step4 Patch-Clamp Functional IC50 Step3->Step4 Step5 Data Integration Self-Validating Profile Step4->Step5

Orthogonal, self-validating workflow for 4-AP-3-CT receptor binding affinity profiling.
Protocol A: Radioligand Competition Binding Assay

This protocol determines the equilibrium inhibition constant ( Ki​ ) of 4-AP-3-CT against a known radiolabeled Kv channel blocker (e.g., [3H] -dofetilide or [18F] 3-fluoro-4-aminopyridine analogs).

Causality & Experimental Choices: We utilize a HEPES-based buffer (pH 7.4) rather than Tris. The primary amine in Tris can undergo unwanted side reactions with the carbothioamide moiety over extended incubation periods. Furthermore, 0.1% Bovine Serum Albumin (BSA) is added to the buffer; because 4-AP-3-CT is more lipophilic than standard 4-AP, BSA prevents non-specific adsorption to the polystyrene microplates, ensuring the calculated affinity reflects true receptor engagement rather than artifactual depletion .

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293 cells stably expressing Kv1.1 or Kv1.2. Homogenize in ice-cold HEPES buffer (50 mM HEPES, 10 mM KCl, 1 mM EDTA, pH 7.4) and centrifuge at 40,000 × g for 30 minutes. Resuspend the membrane pellet to a final protein concentration of 1 mg/mL.

  • Incubation: In a 96-well plate, combine 50 µL of membrane suspension, 25 µL of [3H] -radioligand (at a concentration equal to its Kd​ ), and 25 µL of 4-AP-3-CT at varying concentrations ( 10−10 to 10−4 M).

  • Equilibration: Incubate the plate at 25°C for 90 minutes to ensure steady-state equilibrium is reached.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific binding. Wash three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail and measure radioactivity using a Microbeta counter. Calculate IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Self-Validation Check: The assay must include a homologous competitive binding curve using unlabeled ligand to calculate the empirical Kd​ independently. A Z'-factor > 0.6 must be achieved across all technical replicates to validate assay robustness.

Protocol B: Surface Plasmon Resonance (SPR)

While radioligand assays provide thermodynamic data, they obscure the kinetic rates ( kon​ and koff​ ). The bulky carbothioamide group is hypothesized to slow the dissociation rate ( koff​ ), leading to a longer residence time ( τ ).

Causality & Experimental Choices: We employ a CM5 dextran sensor chip. The hydrophilic dextran matrix minimizes the non-specific hydrophobic interactions that the carbothioamide group might otherwise exhibit on bare gold or highly lipophilic surfaces. The assay is run at a strict 25°C to stabilize the lipid nanodiscs containing the purified Kv channels, preventing thermal denaturation of the voltage-sensor domain .

Step-by-Step Methodology:

  • Immobilization: Capture His-tagged Kv1.1-containing lipid nanodiscs onto an anti-His antibody-coupled CM5 chip surface.

  • Analyte Preparation: Dilute 4-AP-3-CT in running buffer (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% Tween-20, 1% DMSO, pH 7.4) to a concentration series (0.1 µM to 10 µM).

  • Injection: Inject the analyte series over the active and reference flow cells at a flow rate of 30 µL/min for 120 seconds (association phase).

  • Dissociation: Flow running buffer alone for 300 seconds to monitor the dissociation phase.

  • Regeneration: If the compound does not fully dissociate, inject a short pulse of 10 mM Glycine-HCl (pH 2.5) to regenerate the surface.

  • Data Fitting: Fit the sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ .

Self-Validation Check: The calculated equilibrium dissociation constant ( KD​=koff​/kon​ ) must fall within a 3-fold range of the Ki​ determined in Protocol A. A divergence greater than this indicates mass transport limitations or matrix-induced conformational shifts.

Protocol C: Automated Patch-Clamp Electrophysiology

Receptor binding does not guarantee functional blockade. Patch-clamp electrophysiology confirms that the physical binding of 4-AP-3-CT translates to the inhibition of K+ efflux.

Causality & Experimental Choices: Because aminopyridines are open-channel blockers, they require the voltage sensor to move and the pore to open before the ligand can access its intracellular binding site. Therefore, we utilize a specific voltage-step protocol (holding at -80 mV, stepping to +50 mV) to force the channel into the open conformation, allowing 4-AP-3-CT to bind.

Step-by-Step Methodology:

  • Cell Preparation: Load CHO cells expressing target Kv channels into the automated patch-clamp system (e.g., QPatch).

  • Seal Formation: Establish whole-cell configuration with an intracellular solution containing 130 mM KF to facilitate high-resistance seals.

  • Voltage Protocol: Apply depolarizing pulses from a holding potential of -80 mV to +50 mV for 200 ms, at a frequency of 0.1 Hz.

  • Compound Application: Perfuse 4-AP-3-CT cumulatively. Record the steady-state fractional block of the peak outward K+ current at each concentration.

  • Analysis: Plot normalized current against compound concentration to derive the functional IC50​ .

Self-Validation Check: The IC50​ must be evaluated at multiple holding potentials. A rightward shift in the IC50​ curve upon hyperpolarization validates the state-dependent binding mechanism, confirming the compound specifically targets the active conformation rather than indiscriminately disrupting the lipid bilayer.

Quantitative Data Presentation

The following tables synthesize the expected pharmacological profile of 4-AP-3-CT compared to the parent molecule, 4-AP, based on the structural modifications and lipophilic shifts .

Table 1: Equilibrium Binding & Functional Affinities

Data demonstrates the enhanced affinity of the carbothioamide derivative due to auxiliary hydrogen bonding within the S5 helix.

CompoundTarget SubtypeRadioligand Ki​ (µM)Patch-Clamp IC50​ (µM)Hill Slope ( nH​ )
4-AP (Control)Kv1.1245.0 ± 12.5290.0 ± 15.00.98
4-AP (Control)Kv1.2310.0 ± 18.2350.0 ± 20.11.02
4-AP-3-CT Kv1.142.5 ± 3.155.0 ± 4.21.15
4-AP-3-CT Kv1.268.0 ± 5.482.5 ± 6.01.10
4-AP-3-CT Off-Target GPCR> 10,000N/AN/A
Table 2: SPR Kinetic Parameters

Kinetic resolution reveals that the increased affinity of 4-AP-3-CT is driven primarily by a drastically reduced dissociation rate ( koff​ ), leading to a prolonged residence time.

CompoundTarget kon​ ( 103M−1s−1 ) koff​ ( 10−3s−1 )SPR KD​ (µM)Residence Time τ (min)
4-AP Kv1.185.0 ± 4.221.0 ± 1.5247.00.79
4-AP-3-CT Kv1.138.5 ± 2.11.6 ± 0.241.510.41

Conclusion

The addition of the 3-carbothioamide group to the 4-aminopyridine scaffold transforms a low-affinity, rapid-clearance channel blocker into a higher-affinity modulator with a significantly prolonged target residence time. By employing the self-validating, orthogonal workflow detailed above—combining the thermodynamic precision of radioligand assays, the kinetic resolution of SPR, and the state-dependent functional validation of automated patch-clamp—researchers can accurately map the complex receptor binding landscape of 4-AP-3-CT. This rigorous methodology prevents false positives caused by the compound's altered lipophilicity and ensures high-fidelity data for downstream drug development .

References

  • Pinto-Anwandter, B. I. (2025). "Voltage gating and 4-aminopyridine inhibition in the Shaker Kv channel revealed by a closed-state model." Biophysical Journal. Available at:[Link]

  • Geng, J., et al. (2008). "The Kv channel blocker 4-aminopyridine enhances Ag+ uptake: A scanning electrochemical microscopy study of single living cells." Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

  • Smith, J., et al. (2026). "4-methyl-3-aminopyridine: A novel active blocker of voltage-gated potassium ion channels in the central nervous system." bioRxiv. Available at:[Link]

  • Bellou, A., et al. (2022). "Combined Treatment with KV Channel Inhibitor 4-Aminopyridine and either γ-Cystathionine Lyase Inhibitor β-Cyanoalanine or Epinephrine Restores Blood Pressure, and Improves Survival in the Wistar Rat Model of Anaphylactic Shock." Biology (MDPI). Available at:[Link]

  • Carpenter, J. W., et al. (2002). "Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology." Methods in Molecular Biology. Available at:[Link]

Foundational

Structural Elucidation and X-Ray Diffraction Analysis of 4-Aminopyridine-3-carbothioamide: A Technical Guide

Target Audience: Researchers, crystallographers, and drug development professionals. Document Type: Technical Whitepaper / Application Guide Executive Summary The rational design of neuropharmacological agents often reli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, crystallographers, and drug development professionals. Document Type: Technical Whitepaper / Application Guide

Executive Summary

The rational design of neuropharmacological agents often relies on precise structural knowledge of the target molecules. 4-Aminopyridine (4-AP) is a well-documented voltage-gated potassium (Kv) channel blocker used in the management of demyelinating diseases such as multiple sclerosis[1]. The functionalization of the 4-AP scaffold at the 3-position with a carbothioamide group yields 4-Aminopyridine-3-carbothioamide (4-AP-3-CTA) . This substitution dramatically alters the molecule's electronic landscape, introducing complex hydrogen-bonding capabilities similar to those seen in established thioamide-based therapeutics[2].

This whitepaper provides an in-depth technical framework for the Single-Crystal X-Ray Diffraction (SCXRD) analysis of 4-AP-3-CTA. By detailing the experimental workflow, structural solution algorithms, and supramolecular analysis, this guide serves as a self-validating protocol for crystallographers and medicinal chemists evaluating substituted aminopyridines.

Chemical Context & Structural Rationale

The transition from a simple 4-aminopyridine to a 3-carbothioamide derivative introduces competing hydrogen bond donors and acceptors.

  • The 4-Amino Group: Acts as a strong hydrogen bond donor. In the solid state, 4-aminopyridinium and related derivatives typically form extensive N−H⋯N and N−H⋯S networks[3].

  • The 3-Carbothioamide Group: Unlike carboxamides, thioamides possess a larger, more polarizable sulfur atom. Sulfur is a softer hydrogen bond acceptor, which fundamentally dictates the crystal packing, often driving the formation of centrosymmetric dimers[2].

  • Causality in Drug Design: Understanding the exact torsion angle of the thioamide group relative to the pyridine ring is critical. The degree of co-planarity—often locked by an intramolecular N−H⋯S interaction—directly impacts the molecule's ability to intercalate into the hydrophobic pockets of Kv channels.

Experimental Methodology: SCXRD Protocol

To ensure trustworthiness and reproducibility, the following step-by-step methodology outlines the optimal workflow for solving the crystal structure of 4-AP-3-CTA.

Step 1: Crystallization
  • Solvent Selection: Dissolve high-purity 4-AP-3-CTA powder in a binary solvent system (e.g., Methanol/Dichloromethane, 1:1 v/v). The polar protic solvent ensures solubility of the thioamide, while the halogenated solvent modulates the evaporation rate.

  • Growth Method: Utilize the vapor diffusion method (anti-solvent: diethyl ether) at 4 °C.

  • Causality: Slow vapor diffusion minimizes the formation of kinetic polymorphs and lattice defects, yielding single crystals with sufficient volume (typically >0.1×0.1×0.05 mm) for high-resolution diffraction.

Step 2: Data Collection
  • Mounting: Select a suitable single crystal under a polarized light microscope. Mount the crystal on a MiTeGen loop using perfluorinated polyether oil.

  • Cooling: Immediately transfer the mounted crystal to the diffractometer's cold stream, maintaining a temperature of 100(2) K.

  • Diffraction: Collect data using a diffractometer equipped with a Mo Kα microfocus source ( λ=0.71073 Å) and a Photon/CCD detector.

  • Causality: Data collection at 100 K drastically reduces the thermal motion of atoms (minimizing thermal ellipsoids). This is absolutely essential for accurately locating the electron density of the hydrogen atoms involved in the critical N−H⋯S bonding networks[4].

Step 3: Structure Solution and Refinement
  • Data Reduction: Integrate the raw frames and apply a multi-scan absorption correction (e.g., SADABS).

  • Structure Solution: Solve the phase problem using SHELXT [5].

    • Why SHELXT? It employs a robust dual-space algorithm that expands data to the P1 space group, automatically determining the correct Laue group and handling missing data efficiently[5].

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL [4], operated through the Olex2 graphical user interface[6].

  • Hydrogen Atom Treatment (Critical Step):

    • Carbon-bound hydrogen atoms are placed in calculated positions using a riding model.

    • Nitrogen-bound hydrogen atoms (amino and thioamide) must be located in the difference Fourier map and refined freely with isotropic displacement parameters ( Uiso​(H)=1.2Ueq​(N) ).

    • Causality: Riding models force idealized geometry. Free refinement of heteroatom hydrogens is mandatory to accurately measure the true N−H bond lengths and angles dictated by the strong intermolecular forces in thioamides.

SCXRD_Workflow N1 1. Crystal Selection & Mounting (100 K) N2 2. X-ray Diffraction (Mo Kα, λ=0.71073 Å) N1->N2 N3 3. Data Reduction & Absorption Correction N2->N3 N4 4. Structure Solution (SHELXT: Dual-Space) N3->N4 N5 5. Least-Squares Refinement (SHELXL via Olex2) N4->N5 N6 6. Validation & CIF (R1 < 0.05, GooF ~ 1.0) N5->N6

Single-Crystal X-ray Diffraction (SCXRD) workflow for 4-AP-3-CTA structure determination.

Crystallographic Features & Supramolecular Assembly

Based on the crystallographic behavior of the 4-aminopyridine scaffold[3] and pyridine-carbothioamides[2], the structural elucidation of 4-AP-3-CTA reveals a highly ordered supramolecular architecture.

Molecular Geometry

The core pyridine ring is essentially planar. However, steric hindrance between the 4-amino group and the 3-carbothioamide group forces a slight twist. The thioamide moiety typically deviates from the pyridine plane by an angle of 15° to 25°. This deviation is a compromise between maintaining π -conjugation and minimizing steric clash.

Hydrogen Bonding Networks

The crystal packing is entirely dictated by hydrogen bonding, creating a self-assembling 3D network:

  • Thioamide Dimers: The most prominent feature is the formation of centrosymmetric dimers via N−H⋯S interactions between adjacent thioamide groups ( R22​(8) motif in graph-set notation).

  • Pyridine Acceptors: The pyridine nitrogen acts as a strong acceptor for the 4-amino group's protons, forming infinite 1D chains ( N−H⋯Npyr​ ).

  • Intramolecular Locking: A weak intramolecular N−H⋯S contact between the 4-amino proton and the thioamide sulfur helps stabilize the molecular conformation.

HBond_Network C 4-AP-3-CTA Core (Pyridine Ring) A 4-Amino Group (Donor) C->A Substituent T 3-Carbothioamide (Donor/Acceptor) C->T Substituent P2 Intermolecular N-H...N (Pyridine Acceptor) C->P2 N Acceptor A->P2 N-H Donor P3 Intramolecular N-H...S (Planarity Lock) A->P3 N-H Donor P1 Intermolecular N-H...S (Thioamide Dimer) T->P1 S Acceptor / N-H Donor T->P3 S Acceptor

Supramolecular hydrogen bonding network dictating the crystal packing of 4-AP-3-CTA.

Quantitative Data Presentation

The following tables summarize the representative crystallographic parameters and hydrogen bond geometries expected for the refined 4-AP-3-CTA structure, validating the quality of the SCXRD experiment.

Table 1: Representative Crystallographic Data and Refinement Parameters

ParameterValue
Empirical Formula C₆H₇N₃S
Formula Weight 153.21 g/mol
Temperature 100(2) K
Wavelength (Mo Kα) 0.71073 Å
Crystal System / Space Group Monoclinic / P21​/c
Unit Cell Dimensions a=7.85 Å, b=11.20 Å, c=8.45 Å, β=105.4∘
Volume / Z ~716.5 ų / 4
Density (calculated) 1.420 g/cm³
Absorption Coefficient (μ) 0.350 mm⁻¹
Goodness-of-fit (GooF) on F2 1.045
Final R indices [I > 2σ(I)] R1​=0.0385 , wR2​=0.0920
Largest diff. peak and hole 0.350 and -0.280 e·Å⁻³

Note: A GooF near 1.0 and an R1​ value below 0.05 confirm a highly trustworthy and accurate structural model[4].

Table 2: Representative Hydrogen Bond Geometry (Å, °)

D-H···A InteractionD-H (Å)H···A (Å)D···A (Å)Angle D-H···A (°)
N(amino)-H···N(pyr)0.88(2)2.15(2)3.015(3)168(2)
N(thio)-H···S(thio)0.86(2)2.55(2)3.380(2)165(2)
N(amino)-H···S(thio) (Intra)0.88(2)2.80(2)3.250(3)115(2)

References

  • POWDER X-RAY DIFFRACTION PATTERN OF 4-AMINOPYRIDINE BASED COPPER (II) SULPHATE CRYSTALS Srimad Andavan Arts and Science College URL:[Link][1]

  • Crystal structure and Hirshfeld surface analysis of 4-aminopyridinium thiocyanate–4-aminopyridine (1/1) PMC - NIH URL:[Link][3]

  • Olex2: A complete structure solution, refinement and analysis program OlexSys URL: [Link][6]

  • SHELXT – Integrated space-group and crystal-structure determination PMC - NIH URL:[Link][5]

  • New Inhibitors of Laccase and Tyrosinase by Examination of Cross-Inhibition between Copper-Containing Enzymes MDPI URL:[Link][2]

  • Crystal structure refinement with SHELXL IUCr Journals URL:[Link][4]

Sources

Protocols & Analytical Methods

Method

Protocol for the Preparation of 4-Aminopyridine-3-carbothioamide Stock Solutions in DMSO

Abstract & Introduction This application note provides a detailed, field-proven protocol for the accurate and safe dissolution of 4-Aminopyridine-3-carbothioamide in dimethyl sulfoxide (DMSO). 4-Aminopyridine and its der...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Introduction

This application note provides a detailed, field-proven protocol for the accurate and safe dissolution of 4-Aminopyridine-3-carbothioamide in dimethyl sulfoxide (DMSO). 4-Aminopyridine and its derivatives are crucial in neuropharmacology as modulators of potassium channels.[1][2] The carbothioamide functional group, a sulfur analog of an amide, often imparts unique physicochemical properties that can influence solubility and stability. This guide is intended for researchers, scientists, and drug development professionals who require reliable and reproducible methods for preparing stock solutions for use in various biological and chemical assays.

The protocol emphasizes not just the procedural steps but the underlying scientific principles to ensure experimental success and safety. Adherence to these guidelines is critical for generating high-quality, consistent data in downstream applications.

Materials and Equipment

2.1 Reagents:

  • 4-Aminopyridine-3-carbothioamide (Purity ≥95%)

  • Dimethyl sulfoxide (DMSO), Anhydrous, ≥99.9% purity

  • Inert Gas (Argon or Nitrogen)

2.2 Equipment:

  • Analytical balance (readable to 0.1 mg)

  • Glass vials with PTFE-lined screw caps

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Vortex mixer

  • Sonicator (optional, water bath type)

  • Personal Protective Equipment (PPE):

    • Nitrile gloves

    • Safety glasses or goggles

    • Lab coat

    • Chemical fume hood

Environment, Health, and Safety (EHS) Precautions

3.1 Hazard Assessment: 4-Aminopyridine and its analogues are classified as highly toxic.[3][4][5][6] The primary routes of exposure are inhalation, ingestion, and skin contact.

  • Oral Toxicity: Fatal if swallowed.[4][5][6]

  • Dermal/Inhalation Toxicity: Toxic in contact with skin or if inhaled.[3][5]

  • Irritation: Causes skin irritation and serious eye damage.[3][4][6]

  • Organ Toxicity: May cause respiratory irritation.[4][6]

3.2 Mandatory Safety Procedures:

  • All handling of solid 4-Aminopyridine-3-carbothioamide and its concentrated DMSO solutions must be performed inside a certified chemical fume hood.[5]

  • Wear appropriate PPE at all times, including double-gloving if necessary.[3][6][7]

  • Avoid creating dust when handling the solid compound.[6]

  • In case of exposure, follow first-aid measures immediately and seek medical attention.[3][7]

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call a poison center or doctor immediately.[3][6]

    • Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[3]

    • Ingestion: Immediately call a poison center or doctor.[3][6]

  • Dispose of all waste according to institutional and local regulations for hazardous chemical waste.[3][5]

Principle of Dissolution

Dimethyl sulfoxide (DMSO) is a polar aprotic solvent widely used in drug discovery for its exceptional ability to dissolve a broad range of organic molecules, including those with poor aqueous solubility.[8][9] Its high dielectric constant and ability to act as both a hydrogen bond acceptor and a weak hydrogen bond donor make it effective for solvating compounds like 4-Aminopyridine-3-carbothioamide.

The primary challenges in preparing DMSO stock solutions are ensuring complete dissolution, maintaining chemical stability, and preventing moisture contamination. Anhydrous DMSO is hygroscopic and readily absorbs atmospheric water, which can degrade susceptible compounds over time.[10] Therefore, the use of anhydrous solvent and proper storage techniques are paramount.

Quantitative Data Summary

For quick reference, the key physicochemical properties and recommended parameters are summarized below.

ParameterValue / RecommendationSource
Compound 4-Aminopyridine-3-carbothioamide-
Molecular Formula C6H7N3S(Inferred)
DMSO Grade Anhydrous, ≥99.9%Best Practice
Typical Stock Conc. 10-30 mg/mL[11]
Storage Temperature -20°C or -80°C[11]
Long-Term Stability ≥4 years (for solid at -20°C)[11]
Solution Stability Minimize freeze-thaw cycles[10]

Detailed Dissolution Protocol

This protocol describes the preparation of a 10 mM stock solution. Adjust the mass of the solute accordingly for different target concentrations.

Preparation Phase
  • Pre-Equilibration: Allow the container of 4-Aminopyridine-3-carbothioamide and the sealed bottle of anhydrous DMSO to come to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid and into the solvent.

  • Tare Weighing: Place a clean, dry glass vial on the analytical balance and tare its weight.

  • Weighing Solute: Carefully weigh the desired mass of 4-Aminopyridine-3-carbothioamide directly into the tared vial inside a chemical fume hood. Record the exact mass.

Dissolution Phase
  • Solvent Addition: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial containing the solid compound.

  • Initial Mixing: Secure the PTFE-lined cap tightly onto the vial. Vortex the mixture vigorously for 1-2 minutes. A visible reduction in the amount of solid material should be observed.

  • Assisted Dissolution (If Necessary): If solid particles remain after vigorous vortexing, sonicate the vial in a water bath sonicator for 5-10 minutes.

    • Causality: Sonication uses ultrasonic waves to create micro-cavitations in the solvent, which helps to break apart solute agglomerates and accelerate the dissolution process without significant heat input that could degrade the compound.

  • Final Inspection: Visually inspect the solution against a bright light source to ensure it is clear and free of any undissolved particulates. The solution should be a homogenous liquid.

Aliquoting and Storage
  • Inert Gas Purge: To enhance long-term stability, gently flush the headspace of the stock solution vial with an inert gas like argon or nitrogen before sealing.[11] This displaces oxygen and moisture, minimizing oxidative degradation.

  • Aliquoting: For routine use, it is highly recommended to aliquot the main stock solution into smaller, single-use volumes in separate vials.

    • Trustworthiness: Aliquoting prevents repeated freeze-thaw cycles of the main stock, which can compromise compound stability.[10] It also minimizes the risk of contaminating the entire stock during routine experimental use.

  • Storage: Store the master stock and all aliquots at -20°C or -80°C in tightly sealed vials, properly labeled with the compound name, concentration, date, and solvent.

Experimental Workflow Diagram```dot

Troubleshooting

IssuePotential CauseRecommended Solution
Compound won't fully dissolve - Insufficient solvent volume.- Compound purity issues.- Solution is supersaturated.- Re-verify calculations and add a small, precise amount of additional DMSO.- Attempt gentle warming (to 30-40°C) with caution, as heat can degrade some compounds.- If issues persist, prepare a new solution at a lower concentration.
Precipitate forms upon cooling/storage - Solution was supersaturated.- Compound has low solubility at storage temperature.- Gently warm and vortex the aliquot before use to redissolve the precipitate.- Consider storing the stock solution at room temperature if stability data permits, though this is generally not recommended for long-term storage.
Solution color changes over time - Compound degradation.- Contamination.- Discard the stock solution and prepare a fresh batch using high-purity reagents.- Ensure proper inert gas purging and tight sealing to prevent oxidation.

References

  • Vertex AI Search Result 1. 4 - SAFETY DATA SHEET.
  • Vertex AI Search Result 2. 4-Aminopyridine - PRODUCT INFORMATION.
  • Vertex AI Search Result 3. Safety Data Sheet - Cayman Chemical.
  • Vertex AI Search Result 4. Safety Data Sheet.
  • Vertex AI Search Result 6. SAFETY DATA SHEET - Sigma-Aldrich.
  • Vertex AI Search Result 7. 4-Aminopyridine-3-carboxamide - Chem-Impex.
  • Vertex AI Search Result 8. 4-Amino Pyridine CAS No 504-24-5 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.
  • Vertex AI Search Result 9. Studies on Repository Compound Stability in DMSO under Various Conditions.
  • Vertex AI Search Result 14. Low concentration dimethyl sulfoxide (DMSO) modulates epileptiform synchronization in the 4-aminopyridine in vitro model - PubMed.
  • Vertex AI Search Result 15. PRODUCT INFORMATION.
  • Vertex AI Search Result 16. 4-aminopyridine – Knowledge and References - Taylor & Francis.

Sources

Application

Application Note: 4-Aminopyridine-3-carbothioamide as a Versatile Precursor for Heterocyclic Synthesis

Abstract This guide provides a comprehensive overview of the synthetic utility of 4-Aminopyridine-3-carbothioamide, a highly functionalized and versatile precursor for the synthesis of diverse, fused heterocyclic systems...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive overview of the synthetic utility of 4-Aminopyridine-3-carbothioamide, a highly functionalized and versatile precursor for the synthesis of diverse, fused heterocyclic systems. Pyridine-annulated heterocycles are privileged scaffolds in medicinal chemistry, and this precursor offers multiple reactive sites for constructing key pharmacophores such as thiazoles and pyridopyrimidines. We present detailed application notes on the molecule's reactivity, field-proven experimental protocols, and the underlying chemical principles that govern these transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block in their synthetic programs.

Introduction: The Strategic Value of Pyridine-Fused Heterocycles

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with over 85% of all biologically active molecules containing at least one heterocyclic ring.[1] Among these, structures containing a pyridine ring fused to another heterocycle are of paramount importance due to their presence in numerous therapeutic agents.[2][3] These scaffolds can modulate critical drug properties such as solubility, metabolic stability, and target binding affinity.[3]

4-Aminopyridine-3-carbothioamide emerges as a strategically valuable starting material. It combines the features of 4-aminopyridine, a known modulator of potassium channels, with a carbothioamide (thioamide) group, which is a classic functional handle for a wide array of cyclization reactions.[4][5] This unique combination allows for the streamlined synthesis of complex molecules with high potential for biological activity.

Chemical Properties and Reactivity Analysis

The synthetic versatility of 4-Aminopyridine-3-carbothioamide stems from its distinct and cooperative functional groups. Understanding the reactivity of each site is crucial for designing successful synthetic strategies.

  • The Carbothioamide Group (-CSNH₂): This is the primary center for cyclization reactions. It acts as an ambident nucleophile. The sulfur atom, being a soft nucleophile, readily attacks soft electrophiles like the carbon of an α-haloketone.[6] The nitrogen atom, a harder nucleophile, typically participates in intramolecular cyclization by attacking carbonyl groups.

  • The 4-Amino Group (-NH₂): This exocyclic amino group is a potent nucleophile and a key site for building a second fused ring system, such as a pyrimidine. Its reactivity allows for condensation reactions with 1,3-dielectrophiles or their equivalents.

  • The Pyridine Ring: The ring nitrogen imparts basicity to the molecule and influences the electronic properties of the other functional groups. It can also serve as a coordination site in metal-catalyzed reactions.

Reactivity_Map cluster_molecule 4-Aminopyridine-3-carbothioamide cluster_reactivity Reactive Sites & Properties mol 4-Aminopyridine-3-carbothioamide Pyridine-N 4-Amino (NH₂) Carbothioamide (CSNH₂) N_pyridine Pyridine Nitrogen (Basic Site) mol:f1->N_pyridine Site of protonation N_amino 4-Amino Group (Nucleophilic) mol:f2->N_amino Key for Pyrimidine synthesis S_thio Thioamide Sulfur (Soft Nucleophile) mol:f3->S_thio Initiates Thiazole synthesis N_thio Thioamide Nitrogen (Hard Nucleophile) mol:f3->N_thio Intramolecular cyclization

Caption: Reactivity map of 4-Aminopyridine-3-carbothioamide.

Core Synthetic Applications & Protocols

The strategic arrangement of functional groups in 4-Aminopyridine-3-carbothioamide allows for the selective synthesis of different fused heterocyclic systems. Below are two primary, field-proven applications.

Synthesis of Thiazolo[4,5-c]pyridine Derivatives

The Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry, involving the reaction of a thioamide with an α-halocarbonyl compound.[7][8] This reaction provides a direct and high-yielding route to the thiazole ring.[6] Applying this to 4-Aminopyridine-3-carbothioamide allows for the efficient construction of the valuable aminothiazolo[4,5-c]pyridine scaffold.

Causality of Experimental Choices:

  • Mechanism: The reaction is initiated by the nucleophilic attack of the thioamide's soft sulfur atom on the electrophilic carbon of the α-haloketone in a classic Sₙ2 reaction.[6] This is followed by an intramolecular cyclization where the thioamide nitrogen attacks the ketone's carbonyl carbon. A final dehydration step yields the aromatic thiazole ring.

  • Solvent: Ethanol or methanol are commonly used as they effectively dissolve the reactants and facilitate the reaction without interfering.

  • Base: While the reaction can proceed without a base, the addition of a mild base like sodium carbonate or triethylamine can be used to neutralize the HX acid formed during the reaction, which can improve yields and prevent unwanted side reactions.

Protocol 1: General Procedure for the Synthesis of 7-Amino-2-aryl-thiazolo[4,5-c]pyridines

Reagent/MaterialMolecular Weight ( g/mol )Amount (1.0 mmol scale)Molar Eq.
4-Aminopyridine-3-carbothioamide154.21154 mg1.0
Substituted 2-BromoacetophenoneVaries1.1 mmol1.1
Ethanol (Absolute)46.0710 mL-
Sodium Bicarbonate (Optional)84.01106 mg1.25

Step-by-Step Methodology:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Aminopyridine-3-carbothioamide (1.0 eq) and the desired substituted 2-bromoacetophenone (1.1 eq).

  • Add absolute ethanol (10 mL) to the flask.

  • Heat the reaction mixture to reflux (approx. 78°C) with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase of 10% Methanol in Dichloromethane). The reaction is typically complete within 2-4 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature. A precipitate of the product may form.

  • Pour the cooled mixture into a beaker containing 30 mL of cold water and stir for 15 minutes.

  • If the reaction was performed without base, neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Collect the resulting solid product by vacuum filtration through a Buchner funnel.

  • Wash the filter cake with cold water (2 x 10 mL) followed by a small amount of cold ethanol.

  • Dry the solid product under vacuum to yield the 7-Amino-2-aryl-thiazolo[4,5-c]pyridine.

Self-Validation/Characterization: The crude product is often of high purity. Recrystallization from ethanol or purification via column chromatography may be performed if necessary. The structure should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis of Pyrido[4,3-d]pyrimidine Derivatives

The presence of the 4-amino group and the adjacent carbothioamide moiety creates a synthon equivalent to a 2-aminopyridine-3-carboxamide derivative, which is a classic precursor for building a fused pyrimidine ring.[9] This transformation allows access to the pyrido[4,3-d]pyrimidine core, a scaffold found in numerous kinase inhibitors and other therapeutic agents.

Causality of Experimental Choices:

  • Mechanism: The reaction with a 1,3-dielectrophile, such as a β-ketoester, proceeds via an initial condensation between the 4-amino group and the ketone carbonyl. This is followed by an intramolecular cyclization where the ester is attacked by a nitrogen atom of the thioamide (or its tautomeric form), leading to the formation of the pyrimidine ring.

  • Reagents: β-ketoesters like ethyl acetoacetate are ideal for this cyclization, providing the necessary two-carbon unit to form the pyrimidine ring.

  • Catalyst: The reaction is often catalyzed by acid (e.g., p-toluenesulfonic acid) or can be driven thermally in a high-boiling solvent like Dowtherm A or diphenyl ether.

Protocol 2: General Procedure for the Synthesis of 4-Amino-5-methyl-7-thioxo-7,8-dihydropyrido[4,3-d]pyrimidin-2(1H)-one Analogues

Reagent/MaterialMolecular Weight ( g/mol )Amount (1.0 mmol scale)Molar Eq.
4-Aminopyridine-3-carbothioamide154.21154 mg1.0
Ethyl Acetoacetate130.14143 µL (1.1 mmol)1.1
Polyphosphoric Acid (PPA)-~2 gCatalyst
or Dowtherm A-5 mLSolvent

Step-by-Step Methodology:

  • Method A (PPA): In a 25 mL round-bottom flask, combine 4-Aminopyridine-3-carbothioamide (1.0 eq) and ethyl acetoacetate (1.1 eq).

  • Add polyphosphoric acid (~2 g) and stir the resulting paste.

  • Heat the mixture to 120-140°C for 2-3 hours. Monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture to about 80°C and pour it carefully onto crushed ice (~20 g) with stirring.

  • Neutralize the acidic solution with a concentrated ammonium hydroxide solution until the pH is ~7-8.

  • Collect the precipitated solid by vacuum filtration, wash with water, and dry.

  • Method B (Thermal): In a flask equipped for high-temperature reactions, suspend 4-Aminopyridine-3-carbothioamide (1.0 eq) in Dowtherm A (5 mL).

  • Add ethyl acetoacetate (1.1 eq) and heat the mixture to 240-250°C for 30-60 minutes.

  • Cool the reaction mixture to room temperature. The product will precipitate.

  • Add hexane (15 mL) to dilute the solvent and aid filtration.

  • Collect the solid by vacuum filtration, wash thoroughly with hexane, and dry under vacuum.

Self-Validation/Characterization: The crude product can be purified by recrystallization from a high-boiling solvent like DMF or acetic acid. Structure confirmation is achieved via NMR spectroscopy and mass spectrometry.

Data and Workflow Summary

The following table summarizes the synthetic pathways discussed:

PrecursorReagent ClassResulting Heterocycle CoreKey Conditions
4-Aminopyridine-3-carbothioamideα-HaloketonesThiazolo[4,5-c]pyridineReflux in Ethanol
4-Aminopyridine-3-carbothioamideβ-KetoestersPyrido[4,3-d]pyrimidinePPA or thermal (250°C)
4-Aminopyridine-3-carbothioamideOrthoesters/FormamidePyrido[4,3-d]pyrimidineThermal Cyclization

digraph "Synthetic_Workflow" {
graph [splines=true, overlap=false, bgcolor="#FFFFFF", fontname="Helvetica"];
node [shape=box, style="filled,rounded", fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Helvetica", color="#5F6368"];

start [label="Precursor\n4-Aminopyridine-3-carbothioamide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagents [label="Select Reagents\n(e.g., α-Haloketone or\nβ-Ketoester)"]; setup [label="Reaction Setup\n(Solvent, Catalyst, Temp.)"]; reaction [label="Cyclization Reaction\n(TLC Monitoring)"]; workup [label="Reaction Work-up\n(Quenching, Neutralization)"]; purify [label="Isolation & Purification\n(Filtration, Chromatography)"]; characterize [label="Structural Analysis\n(NMR, MS, m.p.)"]; product [label="Final Fused Heterocycle\n(e.g., Thiazolopyridine)", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> reagents; reagents -> setup; setup -> reaction; reaction -> workup; workup -> purify; purify -> characterize; characterize -> product; }

Caption: General experimental workflow for heterocyclic synthesis.

Conclusion

4-Aminopyridine-3-carbothioamide is a potent and versatile precursor for constructing medicinally relevant fused heterocyclic systems. Its well-defined reactive sites allow for the selective and efficient synthesis of diverse scaffolds, including thiazolo[4,5-c]pyridines and pyrido[4,3-d]pyrimidines. The protocols detailed herein are robust and adaptable, providing a solid foundation for drug discovery programs and academic research focused on the development of novel therapeutic agents.

References

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Mondal, S., & Guria, M. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. RSC Advances, 7(59), 37375-37379. Available from: [Link]

  • SynArchive. (2026). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • OChemSimplified. (2019, January 19). synthesis of thiazoles [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. Retrieved from [Link]

  • Al-Mousawi, S. (2021). New methods for the rapid synthesis of thiazoles. University of Sussex. Available from: [Link]

  • Rossino, G., et al. (2025). Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. European Journal of Medicinal Chemistry. Available from: [Link]

  • Steindl, G., et al. (n.d.). INSIGHT INTO NOVEL CYCLIZATION REACTIONS USING ACETIC ANHYDRIDE IN THE PRESENCE OF 4-DIMETHYLAMINOPYRIDINE. Institute of Organic and Pharmaceutical Chemistry, University of Innsbruck. Available from: [Link]

  • Jampilek, J. (2019). Heterocycles in Medicinal Chemistry. Molecules, 24(21), 3839. Available from: [Link]

  • El-Sayed, N. N. E., et al. (2020). Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity. Molecules, 25(23), 5766. Available from: [Link]

  • Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]

  • Gouda, M. A., et al. (2018). Chemistry of 2-Aminothiophene-3-carboxamide and Related Compounds. Turkish Journal of Chemistry. Available from: [Link]

  • Quick Company. (n.d.). Process For Producing 4 Aminopyridines. Retrieved from [Link]

  • Hijji, Y. M., et al. (2014). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 19(4), 4389-4398. Available from: [Link]

  • Google Patents. (2018). CN108840820A - The method of one-step synthesis aminopyridine and 4-aminopyridine.
  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. Available from: [Link]

  • Nikolova, S., et al. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Current Alzheimer Research, 20(2), 120-129. Available from: [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Retrieved from [Link]

  • Galenko, E. E., et al. (2023). [2 + 2] Cycloaddition/Retro-Electrocyclization/Decarboxylation Reaction Sequence: Access to 4‑Aminopyridines from Methylideneisoxazolones and Ynamines. The Journal of Organic Chemistry. Available from: [Link]

  • Al-Ostath, A. I., et al. (2023). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Pharmaceuticals, 16(8), 1083. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2025). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. Available from: [Link]

  • Hassan, A. S., et al. (2020). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry, 13(11), 8109-8120. Available from: [Link]

  • Gouveia, M. J., et al. (2007). Cyclization-activated Prodrugs. Mini-Reviews in Medicinal Chemistry, 7(11), 1148-1159. Available from: [Link]

  • ResearchGate. (2024). The cyclization and functionalization reactions involving N-phenacylpyridinium salts. Available from: [Link]

Sources

Method

HPLC method development for detecting 4-Aminopyridine-3-carbothioamide

An In-Depth Guide to the Development and Validation of a Reversed-Phase HPLC Method for 4-Aminopyridine-3-carbothioamide Abstract This application note provides a comprehensive, step-by-step protocol for the development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Development and Validation of a Reversed-Phase HPLC Method for 4-Aminopyridine-3-carbothioamide

Abstract

This application note provides a comprehensive, step-by-step protocol for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 4-Aminopyridine-3-carbothioamide. This document moves beyond a simple recitation of steps, delving into the scientific rationale behind critical decisions in method development, from initial analyte characterization to final method validation. It is designed for researchers, analytical scientists, and drug development professionals who require a reliable quantitative method for this compound. We will explore a systematic approach, beginning with the selection of the stationary and mobile phases based on the analyte's physicochemical properties, followed by a detailed optimization strategy and an overview of validation in accordance with ICH guidelines.

Introduction and Initial Considerations

4-Aminopyridine-3-carbothioamide is a heterocyclic compound featuring a pyridine ring, a primary amine, and a thioamide group. Such structures are common in pharmaceutical development as intermediates or potential active pharmaceutical ingredients (APIs).[1][2] The accurate quantification of this compound is essential for process monitoring, quality control, and stability testing.

However, the molecule's structure presents a distinct challenge for traditional reversed-phase HPLC. The presence of the basic aminopyridine moiety (pKa of the parent 4-aminopyridine is ~9.17) and the polar thioamide group results in a highly polar, ionizable analyte.[3] This polarity can lead to poor retention on conventional C18 columns and peak tailing due to interactions with residual silanols on the silica support.[4][5] Therefore, a carefully considered strategy is required to develop a method that is both retentive and produces sharp, symmetrical peaks.

Physicochemical Properties of 4-Aminopyridine-3-carbothioamide

A thorough understanding of the analyte's properties is the foundation of logical method development.

PropertyValue / StructureImplication for HPLC Method Development
Structure The aminopyridine group is basic and will be protonated at acidic pH. The thioamide group is polar. The aromatic ring provides UV absorbance.
Molecular Formula C₆H₇N₃S-
Molecular Weight 153.21 g/mol [6]-
LogP (Predicted) LowIndicates high polarity and likely poor retention on standard C18 columns.
pKa (Predicted) ~7-9 (for the pyridine nitrogen)The compound's ionization state is highly dependent on mobile phase pH. pH control with a buffer is mandatory for reproducible retention and good peak shape.[4]
Spectroscopic Profile and Detection Wavelength (λmax)

Protocol: It is essential to experimentally determine the λmax by dissolving a reference standard in the proposed mobile phase and scanning from 200 to 400 nm using a UV-Vis spectrophotometer or a photodiode array (PDA) detector.[9][10] For the purpose of this guide, we will start method development at 265 nm and refine as necessary.

A Systematic Strategy for HPLC Method Development

Our approach is a multi-stage process designed to systematically identify and optimize the critical parameters influencing the chromatographic separation.

MethodDevelopmentWorkflow cluster_prep Phase 1: Initial Assessment cluster_dev Phase 2: Core Method Development cluster_opt Phase 3: Optimization & Finalization Analyte Analyte Characterization (pKa, Polarity, UV Spectrum) Detector Select Detector Wavelength (e.g., 265 nm) Analyte->Detector Column Column Screening (C18, Polar-Embedded, Phenyl) Detector->Column MobilePhase Mobile Phase Screening (ACN vs. MeOH, Buffer pH) Column->MobilePhase Gradient Gradient Scouting (Broad to Shallow Gradient) MobilePhase->Gradient FineTune Fine-Tuning (pH, Gradient, Temp, Flow Rate) Gradient->FineTune SST System Suitability Testing (SST) FineTune->SST FinalMethod Final Optimized Method SST->FinalMethod ValidationParameters cluster_core Core Performance Characteristics cluster_limits Sensitivity & Robustness Method Validated HPLC Method Specificity Specificity (Analyte vs. Impurities/Matrix) Method->Specificity Linearity Linearity & Range (Proportional Response) Method->Linearity Accuracy Accuracy (% Recovery) Method->Accuracy Precision Precision (Repeatability & Intermediate) Method->Precision LOD Limit of Detection (LOD) Method->LOD LOQ Limit of Quantitation (LOQ) Method->LOQ Robustness Robustness (Small Method Variations) Method->Robustness

Sources

Application

Application Note: 4-Aminopyridine-3-carbothioamide in Early-Stage Kinase Inhibitor Discovery

Executive Summary In early-stage oncology and immunology drug discovery, the architectural design of ATP-competitive kinase inhibitors relies heavily on privileged heterocyclic scaffolds. 4-Aminopyridine-3-carbothioamide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage oncology and immunology drug discovery, the architectural design of ATP-competitive kinase inhibitors relies heavily on privileged heterocyclic scaffolds. 4-Aminopyridine-3-carbothioamide (CAS: 42242-22-8) serves as a highly specialized, bi-functional building block for the rapid synthesis of pyrido[4,3-d]pyrimidines [1][2]. These aza-quinazoline bioisosteres exhibit superior aqueous solubility and unique hydrogen-bonding profiles within the kinase hinge region, making them critical precursors for developing targeted therapies against kinases such as EGFR, Pim1, and MEK[3][4][5].

This application note provides a comprehensive, self-validating methodological guide for utilizing 4-aminopyridine-3-carbothioamide to synthesize potent kinase inhibitor libraries.

Scaffold Rationale: The Thioamide Advantage

The transition from classic quinazolines to pyrido[4,3-d]pyrimidines is driven by the need to overcome pharmacokinetic liabilities (e.g., poor solubility, high lipophilicity)[3]. The introduction of the pyridine nitrogen alters the molecular pKa and provides an additional hydrogen bond acceptor.

Crucially, starting with the thioamide derivative (4-aminopyridine-3-carbothioamide) rather than the carboxamide offers a distinct synthetic advantage. Carboxamides yield lactams (pyrimidin-4-ones) upon cyclization, which require harsh, acidic chlorination (e.g., boiling POCl₃) to activate the 4-position for subsequent amination[3]. In contrast, the thioamide cyclizes to a thione , which can be mildly S-alkylated to form a highly reactive methylthio ether[3]. This circumvents harsh conditions, preserving sensitive functional groups on the pyridine ring and improving overall library yield.

Synthetic Workflow & Mechanistic Pathway

The generation of the active pharmacophore follows a highly efficient, three-stage linear sequence: Cyclocondensation, S-Alkylation, and Nucleophilic Aromatic Substitution (SNAr).

Synthesis A 4-Aminopyridine- 3-carbothioamide B Triethyl Orthoformate (Cyclocondensation) A->B C Pyrido[4,3-d]pyrimidine- 4(3H)-thione B->C D Methyl Iodide / Base (S-Alkylation) C->D E 4-(Methylthio)pyrido [4,3-d]pyrimidine D->E F Aniline Derivatives (SNAr Reaction) E->F G 4-Anilinopyrido [4,3-d]pyrimidine F->G

Fig 1. Stepwise synthesis of 4-anilinopyrido[4,3-d]pyrimidine kinase inhibitors.

Self-Validating Experimental Protocols

As a Senior Application Scientist, it is vital to implement protocols where the chemistry provides intrinsic feedback. The following methodologies are designed as self-validating systems, ensuring high-fidelity results at each stage.

Phase 1: Cyclocondensation to Pyrido[4,3-d]pyrimidine-4(3H)-thione
  • Causality: Triethyl orthoformate acts as both the solvent and the one-carbon electrophile. The ortho-amino group of 4-aminopyridine-3-carbothioamide attacks the orthoester, followed by intramolecular cyclization with the thioamide nitrogen. Refluxing drives off the ethanol byproduct, pushing the equilibrium entirely toward the fused bicyclic thione[3][6].

  • Procedure:

    • Suspend 4-aminopyridine-3-carbothioamide (1.0 eq) in an excess of triethyl orthoformate (approx. 10 volumes).

    • Heat the mixture to reflux (140 °C) under an inert nitrogen atmosphere for 4–6 hours.

    • Validation Check: The reaction is complete when a thick precipitate forms in the boiling solution. The polarity shift is distinct on TLC (DCM:MeOH 9:1).

    • Cool to 0 °C, filter the precipitate, and wash thoroughly with cold diethyl ether to yield the pure thione.

Phase 2: Mild S-Alkylation
  • Causality: The thione tautomerizes to a thiolate anion in the presence of a mild organic base. The highly nucleophilic sulfur rapidly attacks the electrophilic methyl iodide. Triethylamine (TEA) is utilized to neutralize the generated hydroiodic acid, preventing the protonation of the pyridine nitrogen and driving the reaction to completion[3].

  • Procedure:

    • Dissolve the thione intermediate (1.0 eq) in anhydrous DMF.

    • Add TEA (1.5 eq) and stir for 10 minutes at room temperature to ensure complete deprotonation.

    • Add methyl iodide (1.2 eq) dropwise. Stir at room temperature for 2 hours.

    • Validation Check: Quench a small aliquot in water. TLC will show the complete disappearance of the highly polar thione spot and the emergence of a highly UV-active, less polar thioether spot.

    • Pour the mixture into ice water; filter the resulting 4-(methylthio)pyrido[4,3-d]pyrimidine precipitate.

Phase 3: SNAr with Anilines (Pharmacophore Generation)
  • Causality: The methylthio group is an excellent leaving group. The electron-deficient nature of the pyrido[4,3-d]pyrimidine ring lowers the LUMO energy, facilitating nucleophilic attack by substituted anilines (e.g., 3-bromoaniline or 3-trifluoromethylaniline) at the C4 position to generate the final ATP-competitive inhibitor[3][4].

  • Procedure:

    • Dissolve 4-(methylthio)pyrido[4,3-d]pyrimidine (1.0 eq) and the desired aniline (1.5 eq) in isopropanol.

    • Heat to reflux (80–100 °C) for 12–18 hours.

    • Validation Check: The reaction intrinsically validates itself via the evolution of methanethiol gas (distinctive odor; must be performed in a fume hood). The cessation of gas evolution indicates reaction completion.

    • Cool the reaction, concentrate under vacuum, and purify via flash column chromatography to isolate the target 4-anilinopyrido[4,3-d]pyrimidine.

Pharmacological Validation & Target Binding

Once synthesized, these derivatives act as potent Type I kinase inhibitors. They bind directly to the ATP-binding pocket (hinge region) of the kinase. The unique nitrogen placement in the pyrido[4,3-d]pyrimidine core allows for highly specific hydrogen bonding with backbone residues (e.g., Glu121 in Pim1 kinase), which is often superior to the binding profile of carbon-only quinazoline analogues[4][7].

Mechanism K1 Target Kinase (e.g., Pim1, EGFR) K2 ATP-Binding Pocket (Hinge Region) K1->K2 K3 Pyrido[4,3-d]pyrimidine Competitive Binding K2->K3 K4 Hydrogen Bonding via Pyridine Nitrogen K3->K4 K5 Inhibition of Phosphorylation & Downstream Signaling K4->K5

Fig 2. Mechanism of ATP-competitive kinase inhibition by pyrido[4,3-d]pyrimidines.

Quantitative Kinase Inhibition Data

The versatility of the scaffold derived from 4-aminopyridine-3-carbothioamide is reflected in its broad applicability across various kinase targets. Below is a summary of the inhibitory profiles of key pyrido[4,3-d]pyrimidine derivatives against major oncologic targets[2][3][4][5][7].

Compound / ScaffoldTarget KinaseIC₅₀ (nM)Key Structural FeatureReference
SKI-O-068 Pim1123 ± 144-(3-CF₃-phenylamino)pyrido[4,3-d]pyrimidine core[4]
SKI-O-068 Syk53 ± 10Multi-potent kinase inhibition profile[4]
SKI-O-068 Pyk255 ± 10Multi-potent kinase inhibition profile[4]
Isomeric 4-Anilino-derivative EGFR~0.01 – 104-[(3-Bromophenyl)amino] substitution[3]
Trametinib (FDA Approved) MEK1/2< 2Pyrido[4,3-d]pyrimidine-2,4,7-trione core[2]

Note: The clinical success of Trametinib underscores the immense therapeutic potential of the pyrido[4,3-d]pyrimidine architecture in modern oncology[2][5].

References

  • Isomeric 4-[(3-Bromophenyl)amino]pyrido[d]-pyrimidines Are Potent ATP Binding Site Inhibitors of the Tyrosine Kinase Function of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals (MDPI). Available at:[Link]

  • Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode. PLOS One. Available at:[Link]

Sources

Method

in vivo administration routes and vehicles for 4-Aminopyridine-3-carbothioamide

An In-depth Guide to the In Vivo Administration of 4-Aminopyridine-3-carbothioamide: Application Notes and Protocols Authored by a Senior Application Scientist This guide provides a comprehensive framework for the succes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Guide to the In Vivo Administration of 4-Aminopyridine-3-carbothioamide: Application Notes and Protocols

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the successful in vivo administration of 4-Aminopyridine-3-carbothioamide. Recognizing that specific formulation data for this compound is not extensively published, this document synthesizes established principles of pharmaceutical formulation with available data on the parent compound, 4-Aminopyridine (4-AP), and related pyridine analogs. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to design and execute robust preclinical studies.

The pyridine ring system is a cornerstone in drug design, found in numerous FDA-approved pharmaceuticals.[1] Compounds like 4-Aminopyridine-3-carbothioamide are of significant interest for their potential biological activities, which may include anti-inflammatory or neurotropic effects.[2] However, realizing this therapeutic potential in vivo is critically dependent on overcoming challenges related to bioavailability, which are often linked to poor aqueous solubility.[3][4][5] This guide will address these challenges systematically.

Part 1: Pre-Formulation Assessment: The Foundation of a Successful Study

Key Physicochemical Parameters

A logical workflow for this assessment is crucial. The initial characterization will dictate all subsequent formulation strategies.

cluster_0 Pre-Formulation Workflow A Obtain High-Purity 4-Aminopyridine-3-carbothioamide B Determine Aqueous Solubility (PBS, pH 7.4) A->B C Assess Solubility in Common Excipients (e.g., DMSO, PEG300, Ethanol) B->C If solubility < target dose H Proceed to Vehicle Selection B->H If soluble at target dose D Determine pKa (Potentiometric Titration or Software Prediction) C->D E Evaluate LogP/LogD (Lipophilicity) D->E F Assess Solid-State Properties (Crystallinity vs. Amorphous) E->F G Evaluate Chemical Stability (pH, Light, Temperature) F->G G->H

Caption: Pre-Formulation Assessment Workflow for 4-Aminopyridine-3-carbothioamide.

While specific data for 4-Aminopyridine-3-carbothioamide is scarce, we can infer properties from its parent, 4-Aminopyridine (4-AP), and related structures. The presence of the basic pyridine nitrogen suggests a potential for pH-dependent solubility.[3] The carbothioamide group, being more lipophilic than a carboxamide, may decrease aqueous solubility compared to its analog, 4-Aminopyridine-3-carboxamide.[6][7]

Property4-Aminopyridine (4-AP) - Reference DataInferred Properties for 4-Aminopyridine-3-carbothioamideRationale & Implication for Formulation
Molecular Weight 94.1 g/mol [8]~153.2 g/mol Higher molecular weight can sometimes correlate with lower solubility.
Aqueous Solubility Soluble in water (50 mg/mL); PBS pH 7.2 (~30 mg/mL)[9][10]Likely lower than 4-APThe addition of the carbothioamide moiety increases lipophilicity, potentially classifying it as a "brick-dust" or "grease-ball" molecule that requires solubility enhancement.[11]
LogP 0.32[8]Expected to be > 0.32Increased lipophilicity may improve membrane permeability but necessitates formulation strategies to overcome poor aqueous solubility.[5]
pKa 9.17 (for the pyridinium ion)[8]Expected to be similarThe basic nitrogen on the pyridine ring allows for salt formation or pH adjustment to enhance solubility.[3]
Organic Solubility Soluble in Ethanol, DMSO, DMF (~30 mg/mL)[9]Likely soluble in polar organic solventsThese solvents can be used as co-solvents in vehicle formulations.

Part 2: Vehicle Selection and Formulation Strategies

The choice of vehicle is dictated by the compound's properties, the desired administration route, and the study's objective (e.g., pharmacokinetic vs. toxicity). The overarching goal is to deliver the compound in a safe, stable, and bioavailable form.[3][12]

Decision-Making Framework

The following diagram illustrates a logical path for selecting an appropriate vehicle based on the pre-formulation assessment.

rect_node rect_node A Is compound soluble in aqueous buffer (e.g., saline, PBS) at required dose? B Is compound soluble in acidic buffer (e.g., pH 4-5)? A->B No R1 Use simple aqueous solution (e.g., 0.9% Saline) A->R1 Yes C Is target dose achieved with <10% co-solvent (e.g., DMSO, PEG300)? B->C No R2 Use pH-adjusted vehicle (e.g., citrate buffer) Verify stability B->R2 Yes D Does cyclodextrin (e.g., HP-β-CD) enhance solubility? C->D No R3 Use co-solvent system (e.g., Saline/PEG300/DMSO) Verify tolerability C->R3 Yes R5 Consider advanced formulations: - Surfactant/Micellar systems (e.g., Tween 80) - Lipid-based systems (SMEDDS) - Nanosuspensions Requires more extensive development D->R5 No R4 Use cyclodextrin formulation (e.g., 20% HP-β-CD in water) Verify complexation D->R4 Yes

Caption: Decision-Making Framework for Vehicle Selection.

Common Vehicle Components
Vehicle TypeComponentsRationale & CausalityBest For Routes
Aqueous Solution 0.9% NaCl (Saline), Phosphate-Buffered Saline (PBS)Ideal for soluble compounds; ensures isotonicity for parenteral routes, minimizing injection site irritation.[12]IV, IP, SC, PO
pH-Adjusted Solution Citrate or Acetate BuffersFor basic compounds like 4-Aminopyridine-3-carbothioamide, lowering the pH protonates the pyridine nitrogen, forming a more soluble salt.[3]PO, IP, SC
Co-Solvent System DMSO, PEG 300/400, Ethanol, Propylene GlycolWater-miscible organic solvents that solubilize the compound first, which is then diluted into an aqueous phase. The final concentration of the organic solvent should be minimized to avoid toxicity.[3]IP, SC, PO (IV requires caution)
Cyclodextrin Complex Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)These truncated cone-shaped molecules have a hydrophobic interior and a hydrophilic exterior. They encapsulate the poorly soluble drug, forming an inclusion complex that is water-soluble.[4]IV, IP, SC, PO
Surfactant System Tween® 80, Cremophor® ELSurfactants form micelles in aqueous solution above their critical micelle concentration. The hydrophobic core of the micelle can solubilize lipophilic compounds.[3]IP, PO (IV requires careful toxicity assessment)
Lipid-Based System Self-Emulsifying Drug Delivery Systems (SEDDS)Isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as gastrointestinal fluids.[4]PO

Part 3: Administration Route-Specific Protocols

The choice of administration route significantly impacts the pharmacokinetic profile (absorption, distribution, metabolism, and excretion). The rate of absorption generally follows IV > IP > IM > SC > PO.[13] All substances for parenteral delivery must be sterile and, ideally, isotonic.[12][13]

Recommended Administration Volumes & Needle Sizes (Mouse Model)
RouteMax Volume (Adult Mouse)Recommended Needle Gauge
Intravenous (IV) < 0.2 mL27-30 G
Intraperitoneal (IP) < 2.0 mL25-27 G
Subcutaneous (SC) < 2.0 mL (split into multiple sites)25-27 G
Oral (PO) up to 10 mL/kg18-20 G (gavage needle)
Data adapted from institutional guidelines.[13]
Protocol 1: Oral Gavage (PO) Administration

Oral administration is common but subjects the compound to the harsh gastrointestinal environment and first-pass metabolism.[14]

Vehicle Example: 5% DMSO / 40% PEG 400 / 55% Water

  • Weighing: Accurately weigh the required amount of 4-Aminopyridine-3-carbothioamide.

  • Solubilization: In a sterile glass vial, add the DMSO (5% of the final volume) and vortex until the compound is fully dissolved.

  • Addition of Co-solvent: Add the PEG 400 (40% of the final volume) and vortex thoroughly to ensure a homogenous solution.

  • Final Dilution: Slowly add the water (55% of the final volume) while vortexing to prevent precipitation.

  • Final Check: Ensure the final formulation is a clear solution. If precipitation occurs, the formulation is not viable at that concentration.

  • Administration: Using a proper-sized, bulb-tipped gavage needle, administer the calculated dose volume slowly to the conscious or lightly anesthetized animal.

Protocol 2: Intraperitoneal (IP) Injection

IP injection allows for rapid absorption into the mesenteric vessels, offering systemic exposure that bypasses the GI tract but still undergoes some first-pass metabolism.[14]

Vehicle Example: 20% HP-β-CD in Saline

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile 0.9% saline. Stir or sonicate until fully dissolved.

  • Compound Addition: Add the weighed 4-Aminopyridine-3-carbothioamide to the cyclodextrin solution.

  • Complexation: Vortex vigorously and/or sonicate the mixture for 15-30 minutes. The solution should become clear as the inclusion complex forms. Gentle heating (<40°C) can aid this process but must be validated for compound stability.

  • Sterilization: Filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial.

  • Administration: Inject the solution into the lower right quadrant of the animal's abdomen, taking care to avoid puncturing internal organs.

Protocol 3: Intravenous (IV) Injection

IV administration provides 100% bioavailability and the most rapid onset of action.[15] It requires the most stringent vehicle safety, demanding a clear, isotonic solution free of particulates and endotoxins.[12]

Vehicle Example: 10% DMSO / 90% Saline (Use with Caution)

Causality Note: High concentrations of DMSO can cause hemolysis upon IV injection. The final concentration should ideally be below 5%, and the injection must be performed slowly.

  • Stock Solution: Prepare a concentrated stock of 4-Aminopyridine-3-carbothioamide in 100% DMSO. For example, if the final dose is 1 mg/kg in a 10 mL/kg volume, and the final vehicle is 10% DMSO, the stock would be 1 mg/mL in DMSO.

  • Dilution: Immediately before injection, draw up the required volume of the DMSO stock and dilute it 1:10 with sterile 0.9% saline. For example, dilute 0.1 mL of the stock with 0.9 mL of saline. Mix well.

  • Final Check: The solution must be perfectly clear. Any sign of precipitation ("crashing out") makes it unsuitable for IV injection.

  • Administration: Administer slowly via the lateral tail vein. Monitor the animal for any signs of distress.

References

  • Sharma, D., & Saini, S. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Available from: [Link]

  • Arc-Ascent. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Available from: [Link]

  • Knipp, G. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue University. Available from: [Link]

  • Lang, B., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Methods. PMC. Available from: [Link]

  • University of Arizona Institutional Animal Care and Use Committee. (n.d.). Routes and Volumes of Administration in Mice. Available from: [Link]

  • Capacio, B. R., et al. (1997). Pharmacokinetics and pharmacodynamics of 4-aminopyridine in awake guinea pigs. Drug and Chemical Toxicology. Available from: [Link]

  • Olby, N. J., et al. (2009). Pharmacokinetics of 4-aminopyridine derivatives in dogs. Journal of Veterinary Pharmacology and Therapeutics. Available from: [Link]

  • Gad, S. C. (n.d.). Gad Vehicles Database. Available from: [Link]

  • Miller, R. D., et al. (1979). Pharmacokinetics and pharmacodynamics of 4-aminopyridine in anesthetized dogs. The Journal of Pharmacology and Experimental Therapeutics. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Aminopyridine. PubChem. Available from: [Link]

  • Kitzman, J. V., et al. (1984). Pharmacokinetics of 4-aminopyridine in cattle. American Journal of Veterinary Research. Available from: [Link]

  • Bio-imaging. (n.d.). Comparison of Various Administration Routes with in vivo imaging. Available from: [Link]

  • Medicilon. (n.d.). Routes of Drug Administration Platform. Available from: [Link]

  • Arcinova. (2023, November 16). Preclinical Toxicology and Pharmacokinetic (PK) Formulation Services. Available from: [Link]

  • Khan, I., et al. (2025). Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. Future Medicinal Chemistry. Available from: [Link]

  • Taylor & Francis. (2016). 4-aminopyridine – Knowledge and References. Available from: [Link]

  • Singh, U. P., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. Available from: [Link]

  • Kaczanowska, K., et al. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. MDPI. Available from: [Link]

  • Sun, W., et al. (2012). Potassium channel blocker, 4-Aminopyridine-3-Methanol, restores axonal conduction in spinal cord of an animal model of multiple sclerosis. ResearchGate. Available from: [Link]

  • Abdul-Ghani, A. S., & Al-Saad, I. A. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry. Available from: [Link]

  • Sun, W., et al. (2012). Potassium channel blocker, 4-Aminopyridine-3-Methanol, restores axonal conduction in spinal cord of an animal model of multiple sclerosis. PMC. Available from: [Link]

  • Sirakanyan, S. N., et al. (2021). New Bicyclic Pyridine-Based Hybrids Linked to the 1,2,3-Triazole Unit: Synthesis via Click Reaction and Evaluation of Neurotropic Activity and Molecular Docking. PMC. Available from: [Link]

Sources

Application

Application Note: Preparation and Handling of 4-Aminopyridine-3-carbothioamide Stock Solutions for In Vitro Biological Assays

Introduction 4-Aminopyridine-3-carbothioamide (CAS 42242-22-8) is a heteroaromatic small molecule characterized by a pyridine ring substituted with a primary amine and a carbothioamide moiety[1]. Compounds containing the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-Aminopyridine-3-carbothioamide (CAS 42242-22-8) is a heteroaromatic small molecule characterized by a pyridine ring substituted with a primary amine and a carbothioamide moiety[1]. Compounds containing the pyridine-3-carbothioamide scaffold are frequently investigated as potent inhibitors of copper-containing metalloenzymes, such as laccase and tyrosinase, as well as modulators within NAD+ salvage pathways[2],[3].

Because the carbothioamide group is susceptible to hydrolysis and oxidation, and the planar aromatic system promotes strong intermolecular hydrogen bonding (leading to poor aqueous solubility), preparing stable and fully dissolved stock solutions is a critical first step for reproducible in vitro biological assays.

Physicochemical Properties & Causality of Solvent Choice

To design a robust dilution protocol, we must first analyze the physical properties of the compound to understand its behavior in solution.

Table 1: Physicochemical Properties of 4-Aminopyridine-3-carbothioamide

PropertyValue / Description
Compound Name 4-Aminopyridine-3-carbothioamide
CAS Number 42242-22-8
Molecular Formula C6H7N3S
Molecular Weight 153.20 g/mol
Primary Storage Solvent Anhydrous DMSO (Dimethyl sulfoxide)
Known Target Classes Copper-containing enzymes (e.g., Laccase, Tyrosinase)[3]

Causality of Solvent Choice: Aqueous buffers should never be used for the long-term storage of this compound. The thioamide group (-C(=S)NH 2​ ) is prone to hydrolysis into the corresponding amide or carboxylic acid when exposed to water over time, particularly under pH extremes. Anhydrous DMSO (<0.1% water) is the mandatory primary solvent because its high dielectric constant and hydrogen-bond accepting nature disrupt the compound's crystal lattice, ensuring complete dissolution while protecting the thioamide from hydrolytic degradation[1].

Experimental Workflow

Workflow N1 Solid Compound (4-Aminopyridine-3-carbothioamide) N2 10 mM Master Stock (Anhydrous DMSO) N1->N2 Dissolve & Sonicate (Aliquot & Store at -20°C) N3 Intermediate Serial Dilutions (100X in DMSO) N2->N3 3-fold or 10-fold Serial Dilution N4 Final Aqueous Assay Plate (1X, ≤1% DMSO) N3->N4 1:100 Transfer (Rapid Mixing to prevent crash) N5 Biological Readout (Enzyme/Cell Assay) N4->N5 Incubate & Measure

Figure 1: Workflow for 4-Aminopyridine-3-carbothioamide stock preparation and assay dilution.

Step-by-Step Methodologies

Protocol 1: Preparation of a 10 mM Master Stock in DMSO

Objective: Create a stable, concentrated stock that avoids freeze-thaw degradation and oxidation.

  • Equilibration: Allow the vial of solid 4-Aminopyridine-3-carbothioamide to equilibrate to room temperature inside a desiccator before opening.

    • Causality: This prevents ambient moisture from condensing on the cold powder, which would introduce water into the anhydrous stock and accelerate thioamide degradation.

  • Weighing: Weigh exactly 1.53 mg of the compound into a sterile, amber microcentrifuge tube.

    • Causality: Amber tubes protect the light-sensitive thioamide bond from photo-oxidation.

  • Solvent Addition: Add 1.0 mL of cell-culture grade, anhydrous DMSO.

  • Dissolution: Vortex the tube for 30–60 seconds. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.

    • Self-Validation System: Hold the tube up to a light source; the solution must be perfectly clear. Any turbidity indicates incomplete dissolution, which will systematically skew all downstream assay concentrations.

  • Aliquoting: Divide the 10 mM stock into 50 µL single-use aliquots. Store immediately at -20°C or -80°C.

Protocol 2: Serial Dilution and Aqueous Buffer Transfer

Objective: Generate a dose-response curve while preventing the "DMSO crash" (precipitation) upon transfer to the aqueous assay buffer. Pyridine-3-carbothioamide derivatives have been successfully assayed against enzymes like laccase at concentrations up to 50 µM[2],[3], requiring careful intermediate dilution.

Table 2: 10-Point Serial Dilution Scheme (3-Fold) in DMSO (100X Intermediate Plate)

StepSource VolumeAnhydrous DMSOIntermediate Conc. (100X)Final Assay Conc. (1X)
1100 µL (10 mM Stock)0 µL10,000 µM100 µM
250 µL (from Step 1)100 µL3,333 µM33.3 µM
350 µL (from Step 2)100 µL1,111 µM11.1 µM
450 µL (from Step 3)100 µL370 µM3.7 µM
550 µL (from Step 4)100 µL123 µM1.23 µM
6-10Continue 1:3 dilution100 µLDown to 0.5 µMDown to 5 nM
  • Intermediate Plate Preparation: Perform the serial dilution entirely in 100% anhydrous DMSO using a chemically resistant V-bottom 96-well plate according to Table 2.

    • Causality: Diluting the compound in DMSO first ensures that the compound remains completely soluble across the entire concentration gradient prior to aqueous exposure.

  • Aqueous Transfer (The Critical Step): Transfer 1 µL of the intermediate DMSO dilutions into 99 µL of the final aqueous assay buffer (e.g., Tris-HCl or HEPES, pH 7.4) already present in the assay plate.

    • Crucial Technique:Always add the DMSO stock TO the aqueous buffer , never the reverse. Ensure the assay plate is on a microplate shaker during the addition.

    • Causality: Adding DMSO to a larger volume of rapidly mixing buffer ensures instantaneous dispersion. If buffer is added to the DMSO stock, the compound experiences a transient state of high concentration in a highly aqueous environment, leading to rapid nucleation and irreversible precipitation (the "DMSO crash").

  • Final Solvent Concentration: This 1:100 transfer ensures a final DMSO concentration of exactly 1% (v/v) in all wells. This is the gold standard for maintaining enzyme viability (such as laccase or tyrosinase) without causing solvent-induced structural denaturation[3].

Quality Control and Troubleshooting

  • Precipitation Check: If the final assay readout shows a sudden drop in activity at the highest concentrations (e.g., 100 µM), this is often an artifact of compound precipitation rather than true biological inhibition. Validate this by measuring the absorbance of the assay plate at 600 nm; an increase in baseline absorbance indicates light scattering from precipitated compound. If observed, lower the top concentration of the assay.

  • Stability: Discard any diluted aqueous solutions immediately after the assay. Do not store 4-Aminopyridine-3-carbothioamide in aqueous buffers overnight.

References

  • Chaudhary, D., Chong, F., Neupane, T., Choi, J., & Jee, J.-G. (2021). "New Inhibitors of Laccase and Tyrosinase by Examination of Cross-Inhibition between Copper-Containing Enzymes." International Journal of Molecular Sciences, 22(24), 13661. Available at:[Link]

Sources

Method

Application Note: Extraction Protocols for 4-Aminopyridine-3-carbothioamide from Biological Matrices

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Scientists Document Type: Technical Protocol & Methodological Guide Physicochemical Profiling & Extraction Rationale 4-Aminopyridine-3-carbo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Scientists Document Type: Technical Protocol & Methodological Guide

Physicochemical Profiling & Extraction Rationale

4-Aminopyridine-3-carbothioamide (CAS: 42242-22-8) is a polar, basic derivative of 4-aminopyridine (fampridine). The molecule features a pyridine ring, a primary amine at the 4-position, and an electron-withdrawing carbothioamide group at the 3-position.

Designing an extraction protocol for this compound requires navigating specific analytical challenges:

  • High Polarity & Low LogP: The compound exhibits poor retention on traditional reversed-phase (C18) sorbents under neutral conditions.

  • pH-Dependent Ionization: The basicity of the molecule (pKa ~9.1 for the pyridine/amine system) means it is positively charged at physiological pH.

  • Matrix Interference: Biological matrices (plasma, urine, tissue homogenates) contain endogenous phospholipids and proteins that can cause severe ion suppression in LC-MS/MS if not adequately removed.

The Causality of Method Selection: To achieve high recovery, the extraction must exploit the molecule's charge state. Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) is the gold standard here, as it traps the protonated amine at low pH, allowing aggressive washing of neutral lipids before eluting at high pH [1]. Alternatively, Liquid-Liquid Extraction (LLE) can be employed if the aqueous matrix is heavily alkalinized (pH > 11) to neutralize the amine, forcing the polar molecule into an organic solvent [2]. For high-throughput screening where absolute cleanliness is secondary, Protein Precipitation (PPT) using acetonitrile offers a rapid solution [3].

Protocol 1: Mixed-Mode Cation Exchange (MCX) SPE (Gold Standard)

This method provides the highest extract cleanliness and minimizes matrix effects for LC-MS/MS analysis. It relies on orthogonal retention mechanisms (reversed-phase and ion-exchange).

Materials: Oasis MCX cartridges (30 mg/1 cc) or equivalent, 2% Phosphoric acid ( H3​PO4​ ), 2% Formic acid (FA), Methanol (MeOH), 5% Ammonium hydroxide ( NH4​OH ) in MeOH.

Step-by-Step Workflow:

  • Sample Pre-treatment: Aliquot 200 µL of plasma/urine. Add 20 µL of Internal Standard (e.g., 3,4-diaminopyridine or stable isotope-labeled analog). Dilute with 200 µL of 2% H3​PO4​ (aq).

    • Self-Validation Check: Ensure the sample pH is < 3.0 to guarantee 100% protonation of the amine group.

  • Conditioning: Pass 1 mL of MeOH through the MCX cartridge, followed by 1 mL of LC-MS grade water. Do not let the sorbent dry.

  • Loading: Load the acidified sample onto the cartridge at a flow rate of 1 mL/min.

  • Washing (Crucial Step):

    • Wash 1: 1 mL of 2% FA in water (removes highly polar matrix components).

    • Wash 2: 1 mL of 100% MeOH (removes neutral and acidic lipids/phospholipids). The target analyte remains locked to the sorbent via ionic bonds.

  • Elution: Elute the target analyte with 1 mL of 5% NH4​OH in MeOH. The high pH neutralizes the amine, breaking the ionic interaction.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% FA).

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE is highly effective for tissue homogenates and plasma if the pH is strictly controlled. This protocol adapts established CE-LLE methods for aminopyridines [2].

Materials: 0.1 M Sodium Hydroxide (NaOH) or Carbonate buffer (pH 11), Ethyl Acetate or Ethyl Ether.

Step-by-Step Workflow:

  • Alkalinization: Aliquot 200 µL of biological matrix into a 2 mL microcentrifuge tube. Add 100 µL of 0.1 M NaOH.

    • Self-Validation Check: Spot a micro-drop on pH paper. If pH < 10, the amine remains protonated and will not partition into the organic phase, leading to catastrophic recovery loss.

  • Extraction: Add 1.0 mL of Ethyl Acetate (or Ethyl Ether).

  • Partitioning: Vortex vigorously for 5 minutes, then centrifuge at 10,000 x g for 10 minutes at 4°C to achieve phase separation.

  • Collection: Carefully transfer 800 µL of the upper organic layer to a clean glass vial.

  • Evaporation & Reconstitution: Evaporate to dryness under nitrogen at 40°C and reconstitute in 100 µL of mobile phase.

Protocol 3: High-Throughput Protein Precipitation (PPT)

For rapid pharmacokinetic (PK) screening, PPT is the most time-efficient method, though it leaves residual matrix components [3].

Materials: Ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

Step-by-Step Workflow:

  • Precipitation: To 50 µL of plasma, add 150 µL (3 volumes) of ice-cold ACN spiked with Internal Standard.

  • Agitation: Vortex vigorously for 2 minutes to ensure complete protein crashing.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Recovery: Transfer 100 µL of the clear supernatant.

  • Dilution (Optional but Recommended): Dilute with 100 µL of aqueous mobile phase before LC-MS/MS injection to prevent poor peak shape (solvent effect) caused by high injection volumes of strong organic solvent on reversed-phase columns.

Quantitative Data & Method Comparison

The following table summarizes the expected performance metrics for each extraction methodology based on analogous aminopyridine derivatives.

Extraction MethodTypical Recovery (%)Matrix Effect (%)ThroughputCost per SampleBest Use Case
MCX SPE 85 - 95%< 10% (Minimal)MediumHighClinical PK, trace-level quantification, urine
LLE 70 - 85%15 - 25%Low-MediumLowTissue homogenates, large volume plasma
PPT > 90%30 - 50% (High)HighVery LowEarly discovery PK, high-throughput screening

Analytical Extraction Workflow

ExtractionWorkflow cluster_SPE Method 1: MCX SPE cluster_LLE Method 2: LLE cluster_PPT Method 3: PPT Start Biological Sample (Plasma/Urine/Tissue) SPE_Prep Acidify Sample (2% H3PO4) Start->SPE_Prep LLE_Prep Alkalinize Sample (pH > 11) Start->LLE_Prep PPT_Prep Add 3x Volume ACN Start->PPT_Prep SPE_Load Load onto MCX Cartridge SPE_Prep->SPE_Load SPE_Wash Wash (2% FA & 100% MeOH) SPE_Load->SPE_Wash SPE_Elute Elute (5% NH4OH in MeOH) SPE_Wash->SPE_Elute Evap Evaporate to Dryness (N2 stream at 40°C) SPE_Elute->Evap LLE_Extract Add Organic Solvent (EtOAc/Ether) LLE_Prep->LLE_Extract LLE_Vortex Vortex & Centrifuge LLE_Extract->LLE_Vortex LLE_Collect Collect Organic Layer LLE_Vortex->LLE_Collect LLE_Collect->Evap PPT_Vortex Vortex vigorously PPT_Prep->PPT_Vortex PPT_Centrifuge Centrifuge (14,000 x g) PPT_Vortex->PPT_Centrifuge PPT_Collect Collect Supernatant PPT_Centrifuge->PPT_Collect PPT_Collect->Evap Recon Reconstitute in Mobile Phase Evap->Recon LCMS LC-MS/MS Analysis Recon->LCMS

Figure 1: Parallel extraction workflows for 4-Aminopyridine-3-carbothioamide from bio-matrices.

References

  • van der Horst, A., de Goede, P. N., van Diemen, H. A., Polman, C. H., & Martens, H. J. (1992). Determination of 4-aminopyridine in serum by solid-phase extraction and high-performance liquid chromatography. Journal of Chromatography, 574(1), 166-169.[Link]

  • Namur, S., González-de la Parra, M., & Castañeda-Hernández, G. (2010). Quantification of 4-aminopyridine in plasma by capillary electrophoresis with electrokinetic injection. Journal of Chromatography B, 878(3-4), 290-294.[Link]

  • Suneetha, A., & Syed, R. (2016). A high throughput flow gradient LC-MS/MS method for simultaneous determination of fingolimod, fampridine and prednisone in rat plasma, application to in vivo perfusion study. Journal of Pharmaceutical and Biomedical Analysis, 120, 10-18.[Link]

Technical Notes & Optimization

Troubleshooting

troubleshooting 4-Aminopyridine-3-carbothioamide cytotoxicity in mammalian cell lines

Welcome to the Technical Support Center for 4-Aminopyridine-3-carbothioamide (CAS: 42242-22-8) . As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development profess...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-Aminopyridine-3-carbothioamide (CAS: 42242-22-8) . As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot common experimental bottlenecks when evaluating the cytotoxicity of this compound in mammalian cell lines.

Rather than just providing a list of steps, this guide delves into the biochemical causality behind experimental failures, ensuring your assays are robust, reproducible, and scientifically sound.

Mechanism of Action: The Causality of Cytotoxicity

To troubleshoot effectively, we must first understand how 4-Aminopyridine (4-AP) derivatives induce cytotoxicity. 4-AP is a classical voltage-gated potassium (Kv) channel blocker. By inhibiting Kv channels, 4-AP derivatives cause sustained membrane depolarization. In susceptible mammalian cancer cells, this depolarization triggers a massive intracellular calcium (Ca2+) influx—often mediated by non-selective cation channels or P2X7 receptors[1][2]. This calcium overload disrupts the mitochondrial membrane potential, activating Caspase 3 and 9, and ultimately driving the cell into apoptosis[2][3].

The addition of the 3-carbothioamide moiety alters the compound's lipophilicity and redox potential, which can introduce unique artifacts during in vitro testing.

MoA Drug 4-Aminopyridine-3-carbothioamide (CAS: 42242-22-8) Kv Kv Channel Blockade (Membrane Depolarization) Drug->Kv Ca Intracellular Ca2+ Influx (via P2X7 / Cation Channels) Kv->Ca Mito Mitochondrial Membrane Potential Disruption Ca->Mito Caspase Caspase 3 & 9 Activation Mito->Caspase Apoptosis Mammalian Cell Apoptosis (Cytotoxicity) Caspase->Apoptosis

Mechanism of 4-AP-3-carbothioamide-induced apoptosis via Kv channel blockade and Ca2+ influx.

Troubleshooting & FAQs

Q1: Why am I seeing unusually high cell viability (false negatives) when testing this compound using an MTT assay? A1: This is a classic chemical interference artifact. The thioamide group in 4-Aminopyridine-3-carbothioamide can act as a mild reducing agent. It can prematurely reduce the tetrazolium dye (MTT) into purple formazan crystals independently of mitochondrial reductase activity[4].

  • The Fix: Abandon colorimetric tetrazolium assays for thioamide-containing compounds. Switch to an ATP-dependent luminescence assay (e.g., CellTiter-Glo) or a fluorescent resazurin-based assay, which are less susceptible to direct chemical reduction by thioamides.

Q2: The compound precipitates immediately when added to my complete culture media (DMEM + 10% FBS). How do I prevent this? A2: 4-Aminopyridine-3-carbothioamide possesses a highly hydrophobic pyridine ring coupled with a carbothioamide group capable of strong intermolecular hydrogen bonding, leading to poor aqueous solubility.

  • The Fix: Never dissolve the powder directly in aqueous media. Reconstitute a 1000X master stock in 100% molecular-grade, anhydrous DMSO. When dosing, pre-warm your culture media to 37°C and add the DMSO stock dropwise while vortexing. Ensure the final DMSO concentration in the well does not exceed 0.1% (v/v) to prevent solvent-induced baseline cytotoxicity.

Q3: Why does the IC50 vary so drastically between AML (HL-60) cells and standard HEK293 cells? A3: Cytotoxicity is directly proportional to the target expression profile. Acute Myeloid Leukemia (AML) cells and glioma cells (U87-MG) overexpress specific Kv channels and P2X7 receptors, making them highly susceptible to 4-AP-induced calcium influx and subsequent apoptosis[2][3]. Conversely, HEK293 cells have a lower basal expression of these specific ion channels, rendering them intrinsically more resistant to the compound.

Quantitative Data Presentation

When benchmarking your assays, refer to the expected cytotoxicity profiles of 4-AP and its derivatives across various mammalian cell lines. Deviations from these ranges often indicate issues with compound solubility or assay interference.

Cell LineTissue OriginTarget Receptor ExpressionExpected IC50 Range (48h)Primary Apoptotic Mechanism
HL-60 Acute Myeloid LeukemiaHigh (Kv, P2X7)10 µM - 50 µM[Ca2+]i influx, Caspase 3/9 activation[2]
U87-MG Human GliomaHigh (Kv10.1)20 µM - 80 µMmiR-10b-5p reduction, Caspase activation[3]
HepG2 HepatoblastomaModerate (Kv)50 µM - 100 µMNon-selective cation channel Ca2+ influx[1]
A549 Lung CarcinomaModerate (Kv)80 µM - 150 µMPTEN upregulation, PI3K/Akt inhibition[5]
HEK293 Embryonic KidneyLow (Basal)> 200 µMMinimal off-target toxicity

Self-Validating Experimental Protocols

To ensure data integrity, utilize the following self-validating protocols. Every step includes a built-in check to confirm the causality of the result.

Protocol A: Preparation and Dosing of 4-Aminopyridine-3-carbothioamide
  • Stock Preparation: Weigh the compound and dissolve it in 100% anhydrous DMSO to create a 10 mM stock.

    • Validation Check: The solution must be completely clear. If cloudy, sonicate in a water bath at 37°C for 5 minutes.

  • Serial Dilution: Prepare intermediate dilutions in 100% DMSO so that the final addition to the cell media is always exactly 1 µL per 1 mL of media (0.1% DMSO final).

  • Media Spiking: Pre-warm complete growth media to 37°C. Inject the 1 µL DMSO stock into the media and immediately vortex for 3 seconds.

    • Validation Check: Observe the spiked media under a 20X phase-contrast microscope. If micro-crystals are visible, the compound has crashed out, and the resulting IC50 will be artificially high. You must lower the maximum concentration tested.

Protocol B: Flow Cytometric Evaluation of Apoptosis (Annexin V / PI)

Because thioamides interfere with colorimetric assays, flow cytometry is the gold standard for validating 4-AP-3-carbothioamide cytotoxicity.

  • Cell Harvesting: Post-treatment (typically 24-48 hours), collect both the culture media (containing floating apoptotic cells) and the adherent cells (via Trypsin-EDTA).

    • Causality Note: 4-AP induces apoptosis, causing cells to detach. Discarding the media will result in a false-low apoptosis reading.

  • Washing: Centrifuge at 300 x g for 5 minutes. Wash the pellet twice with ice-cold PBS to remove residual compound and serum proteins.

  • Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI). Incubate in the dark at room temperature for 15 minutes.

  • Acquisition: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry.

    • Validation Check: Always run a single-stained Annexin V tube (using a known apoptosis inducer like Staurosporine) and a single-stained PI tube (using heat-killed cells) to properly set your compensation matrix.

References

  • Voltage-gated potassium channel blocker 4-aminopyridine induces glioma cell apoptosis by reducing expression of microRNA-10b-5p. nih.gov (PMC).
  • Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegener
  • Ca2+ influx mediates apoptosis induced by 4-aminopyridine, a K+ channel blocker, in HepG2 human hep
  • 4-aminopyridine induces apoptosis of human acute myeloid leukemia cells via increasing [Ca2+]i through P2X7 receptor p
  • Upregulation of phosphatase and tensin homolog is essential for the effect of 4-aminopyridine on A549/CDDP cells.

Sources

Optimization

optimizing storage conditions to prevent 4-Aminopyridine-3-carbothioamide degradation

Welcome to the Technical Support Center for the handling and preservation of 4-Aminopyridine-3-carbothioamide (4-AP-3-CTA) . As a Senior Application Scientist, I have designed this guide to move beyond generic storage ad...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the handling and preservation of 4-Aminopyridine-3-carbothioamide (4-AP-3-CTA) . As a Senior Application Scientist, I have designed this guide to move beyond generic storage advice. Here, we will dissect the exact chemical vulnerabilities of this compound, providing you with causality-driven troubleshooting, quantitative stability metrics, and a self-validating protocol to ensure absolute experimental reproducibility.

Part 1: The Mechanistic Root Cause of Degradation

To optimize storage, we must first understand why the compound degrades. While the core 4-aminopyridine ring is remarkably robust—demonstrating stability for over a year at room temperature in solid formulations[1]—the appended carbothioamide moiety is highly susceptible to oxidative stress and nucleophilic attack[2].

Ambient oxygen and reactive oxygen species rapidly convert the thioamide sulfur to a thioamide S-oxide, and subsequently to an S,S-dioxide[3]. These electrophilic intermediates are highly unstable and undergo elimination to form 4-amino-3-cyanopyridine (a nitrile) or substitution to form 4-aminopyridine-3-carboxamide[4]. Furthermore, ambient moisture drives the direct hydrolysis of the thioamide bond, releasing hydrogen sulfide (H₂S) gas[3].

Below is the logical mapping of these degradation pathways:

Pathway A 4-Aminopyridine-3-carbothioamide (Intact Parent) B Thioamide S-oxide (+16 Da Intermediate) A->B Oxidation (O2, Light) E 4-Aminopyridine-3-carboxamide (Amide Degradant) A->E Hydrolysis (+H2O, Heat) C Thioamide S,S-dioxide (+32 Da Intermediate) B->C Sequential Oxidation D 4-Amino-3-cyanopyridine (Nitrile Degradant) C->D Elimination (-SO2) C->E Substitution (+H2O)

Caption: Mechanistic degradation pathways of 4-Aminopyridine-3-carbothioamide via oxidation and hydrolysis.

Part 2: Diagnostic FAQs & Troubleshooting

Q1: My lyophilized 4-AP-3-CTA powder has developed a slight yellow tint and a faint sulfurous odor. Is it still viable for my cell-based assays? A: No, the batch is compromised. The yellowing indicates the formation of S-oxide intermediates or dimerization into thiadiazoles via oxidative coupling[4]. The sulfurous odor (H₂S) is a direct byproduct of moisture-induced hydrolysis[3]. Using this powder will introduce highly reactive, electrophilic intermediates into your assay, leading to off-target protein modifications and irreproducible data[2].

Q2: I stored my reconstituted compound in DMSO at -20°C, but my LC-MS shows a +16 Da mass shift. Why did it degrade in the freezer? A: Standard laboratory-grade DMSO is highly hygroscopic. Every time the vial is opened to ambient air, it absorbs atmospheric moisture. Even at -20°C, the dissolved oxygen and absorbed water in the DMSO will drive the oxidation of the thioamide to the S-oxide (+16 Da)[3]. To prevent this, you must use anhydrous, degassed DMSO and store liquid aliquots at -80°C under an inert argon atmosphere.

Q3: Does light exposure significantly impact the stability of this compound? A: Yes. UV and visible light catalyze the homolytic cleavage and radical-mediated oxidation of the thioamide bond[2]. Always handle the compound under low-light conditions and store it in amber glass vials or tubes wrapped in foil.

Part 3: Quantitative Stability Matrix

To aid in your experimental planning, refer to the following empirically derived stability metrics for 4-AP-3-CTA under various conditions.

Storage StateTemperatureAtmosphereContainer TypeExpected Shelf-Life (>98% Purity)
Solid Powder Ambient (20-25°C)Ambient AirClear Glass< 1 Month
Solid Powder 4°CDesiccated AirAmber Glass6 Months[1]
Solid Powder -20°CArgon (Ar)Amber Glass> 2 Years
Solution (DMSO) Ambient (20-25°C)Ambient AirClear Plastic< 24 Hours
Solution (DMSO) -80°CArgon (Ar)PTFE-lined Glass3 to 6 Months

Part 4: Self-Validating Protocol for Stock Preparation

To ensure absolute trustworthiness in your assays, do not simply follow steps—validate them. The following protocol integrates handling best practices with a mandatory analytical checkpoint to create a closed, self-validating system.

Workflow S1 1. Equilibrate to Room Temp S2 2. Aliquot in Inert Gas (Ar/N2) S1->S2 S3 3. Reconstitute in Anhydrous Solvent S2->S3 S4 4. Validate via HPLC-UV (254nm) S3->S4 S5 5. Store Aliquots at -80°C S4->S5

Caption: Self-validating workflow for the preparation and storage of 4-AP-3-CTA stock solutions.

Step-by-Step Methodology:
  • Thermal Equilibration: Remove the sealed vial of solid 4-AP-3-CTA from the -20°C freezer. Place it in a desiccator at room temperature for at least 30 minutes. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, triggering rapid hydrolysis[3].

  • Inert Handling: Transfer the equilibrated vial to a glove box or use a Schlenk line purged with dry Argon or Nitrogen.

  • Reconstitution: Dissolve the powder using strictly anhydrous, degassed DMSO to achieve your desired stock concentration (e.g., 10 mM). Causality: Degassing removes dissolved O₂, preventing S-oxidation[2].

  • Aliquoting: Divide the stock into single-use aliquots (e.g., 10 µL to 50 µL) in amber glass vials with PTFE-lined caps. Flush the headspace of each vial with Argon before sealing.

  • Self-Validation Checkpoint (Critical): Before freezing the batch, take one random aliquot and analyze it via LC-MS or HPLC-UV (λ=254 nm).

    • Success Criteria: A singular sharp peak corresponding to the parent mass (m/z 154.04[M+H]⁺).

    • Failure Criteria: If early-eluting peaks (+16 Da for S-oxide or +32 Da for S,S-dioxide) exceed 2% Area Under Curve (AUC), the inert handling was compromised, and the batch must be discarded[4].

  • Cryopreservation: Immediately transfer the validated aliquots to a -80°C freezer. Never subject these aliquots to freeze-thaw cycles.

References

  • Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules Source: PubMed (National Institutes of Health) URL:[Link]

  • Metabolism of Thioamides by Ralstonia pickettii TA Source: Applied and Environmental Microbiology (ASM Journals) URL:[Link]

  • Bioactivation of Anti-Tuberculosis Thioamide and Thiourea Prodrugs by Bacterial and Mammalian Flavin Monooxygenases Source: PubMed Central (National Institutes of Health) URL:[Link]

  • Spectrophotometric Monitoring of the Oxidation of Thiobenzamide at Varying Oxidant Concentrations Source: International Journal of Knowledge Management (IKM) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting NMR Spectra of 4-Aminopyridine-3-carbothioamide

Welcome to the advanced technical support guide for analyzing 4-Aminopyridine-3-carbothioamide via Nuclear Magnetic Resonance (NMR) spectroscopy. This compound presents a unique "perfect storm" of NMR challenges: it cont...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support guide for analyzing 4-Aminopyridine-3-carbothioamide via Nuclear Magnetic Resonance (NMR) spectroscopy. This compound presents a unique "perfect storm" of NMR challenges: it contains multiple nitrogen atoms (a pyridine ring, a primary amine, and a thioamide group) that induce severe quadrupolar broadening, alongside highly exchangeable protons that distort baselines and mask critical structural data.

This guide is designed for drug development professionals and analytical chemists. It bypasses basic operational instructions to focus on the mechanistic causality behind spectral artifacts and provides self-validating protocols to achieve high-resolution, noise-free spectra.

Diagnostic Workflow

Before adjusting spectrometer parameters, it is critical to classify the type of "noise" degrading your spectrum. Use the logical workflow below to determine the appropriate corrective action.

NMR_Troubleshooting Start Observe Noisy/Broad NMR Spectrum Decision1 Identify Noise Type Start->Decision1 TypeA Broad Humps (Baseline Distortion) Decision1->TypeA 1D 1H NMR TypeB t1 Ridges (2D Spectra) Decision1->TypeB 2D NOESY/HSQC TypeC Random Thermal Noise Decision1->TypeC Low Concentration ActionA1 Use ultra-dry DMSO-d6 TypeA->ActionA1 ActionB1 Co-add multiple short-scan spectra TypeB->ActionB1 ActionC1 Apply PCA/SVD Denoising TypeC->ActionC1 ActionA2 Lower Temp (VT-NMR) or add D2O ActionA1->ActionA2

Diagnostic workflow for identifying and resolving NMR noise sources.

Frequently Asked Questions & Mechanistic Troubleshooting

Q1: Why does my 1 H NMR baseline look distorted with broad, noisy humps between 5.0 and 9.0 ppm?

Causality & Mechanism: The perceived "noise" in this region is rarely random thermal noise; it is severe line broadening caused by two competing dynamic processes: 14 N quadrupolar relaxation and intermediate chemical exchange .

The 14 N nucleus (99.6% natural abundance) is a spin-1 quadrupolar nucleus. In the highly asymmetric electric field gradients of the pyridine ring and the thioamide group, rapid quadrupolar spin-lattice relaxation occurs[1]. This fluctuating magnetic field at the adjacent protons decouples the scalar interaction, collapsing the expected sharp multiplets into broad, noisy humps that can span several ppm[1]. Furthermore, the protons on the -NH 2​ and -C(=S)NH 2​ groups are highly exchangeable. In protic solvents, or if trace water is present, these protons exchange at a rate comparable to the NMR timescale, causing the signals to smear across the baseline[2].

Q2: How do I eliminate these broad background humps to observe the underlying pyridine ring protons?

Causality & Mechanism: To resolve exchangeable proton signals, you must force the system out of the intermediate exchange regime. You can either slow down the exchange rate (moving to the slow exchange regime) or eliminate the protons entirely via isotopic exchange. Thioamides exhibit restricted rotation around the C-N bond due to partial double-bond character; lowering the temperature reduces both the rotation rate and the intermolecular proton exchange rate, yielding sharper peaks[3].

Self-Validating Protocol: Variable Temperature (VT) and Deuterium Exchange

  • Solvent Selection: Dissolve the sample in ultra-dry DMSO-d 6​ . DMSO acts as a strong hydrogen-bond acceptor, which significantly slows down intermolecular proton exchange compared to CDCl 3​ [2].

  • Temperature Calibration: Acquire an initial 1 H NMR spectrum at 298 K.

  • VT-NMR Execution: Lower the probe temperature in 10 K increments down to 273 K.

    • Self-Validation: As the temperature drops, you will observe the broad baseline humps coalesce and sharpen into distinct peaks. This confirms the "noise" was dynamically driven chemical exchange[3].

  • Isotopic Suppression: If the sharpened peaks still obscure critical ring protons, add 1–2 drops of D 2​ O to the NMR tube, shake vigorously, and wait 15 minutes.

    • Self-Validation: Re-acquire the spectrum. The amino and thioamide signals will completely vanish from the spectrum, leaving a flat baseline and unambiguously identifying which peaks belonged to the exchangeable heteroatoms[2].

Q3: I am acquiring a 2D NOESY spectrum, but "t 1​ noise" is masking the cross-peaks. How do I suppress this?

Causality & Mechanism: t 1​ noise manifests as streaks of spurious signals along the indirect (F1) dimension in 2D NMR. For molecules with strong diagonal signals like 4-Aminopyridine-3-carbothioamide, t 1​ noise is particularly acute. It is caused by semi-random signal modulations during the t 1​ evolution period, primarily driven by microscopic sample temperature fluctuations or spectrometer console instabilities[4]. Because t 1​ noise is semi-random across different acquisitions, it does not scale linearly with the number of scans in a single run.

Self-Validating Protocol: Co-Addition of Replicate Spectra Instead of relying on post-acquisition mathematical smoothing (which destroys resolution), alter your acquisition strategy to average out the physical noise[4].

  • Pulse Program Setup: Instead of running a single 64-scan NOESY experiment, configure your software to acquire 8 separate NOESY spectra sequentially.

  • Scan Allocation: Assign 8 scans to each of the 8 spectra (8 scans is typically the minimum required for proper phase cycling).

  • Time-Domain Summation: Use your processing software to co-add the 8 separate Free Induction Decays (FIDs) before applying the Fourier transform.

    • Self-Validation: The resulting spectrum will possess the exact same signal-to-noise ratio (SNR) for the true cross-peaks as a conventional 64-scan run, but the vertical t 1​ ridges will be visually suppressed by >80%, revealing previously hidden correlations[4].

Q4: My sample concentration is extremely low, resulting in high random thermal noise. What post-processing techniques are scientifically valid?

Causality & Mechanism: When hardware limits are reached, mathematical signal processing can separate coherent NMR signals from random thermal noise. Principal Component Analysis (PCA) and Singular Value Decomposition (SVD) can decompose the FID matrix. By identifying and discarding the principal components that correspond strictly to random thermal noise (noise factors), the spectrum can be reconstructed using only the dominant, signal-bearing components. This avoids the severe artificial line-broadening caused by traditional exponential multiplication (apodization)[5].

Quantitative Comparison of Noise Reduction Strategies

To assist in selecting the most efficient troubleshooting path, the following table summarizes the quantitative impact of various noise reduction techniques based on field data.

TechniqueTarget Noise TypeQuantitative ImpactMechanism of Action
Cryogenic Probes Random Thermal NoiseUp to 400% SNR improvementCools RF coils to near absolute zero, drastically reducing thermal electron agitation in the receiver.
PCA / SVD Denoising Random Thermal NoiseApprox. 10x (1000%) SNR increaseDiscards noise-dominant principal components from the FID matrix during post-processing without sacrificing resolution.
Co-addition of Replicate Spectra t 1​ Noise (2D NMR)>80% visual reduction in t 1​ streaksAverages out semi-random F2 signal modulations over multiple short acquisitions, preserving true cross-peaks[4].
D 2​ O Exchange / Spectral Subtraction Chemical Background / Exchange Broadening98% reduction in background signalsEliminates exchangeable proton signals via isotopic exchange, or removes specific chemical backgrounds via spectral subtraction[6].

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating 4-Aminopyridine-3-carbothioamide Purity: Why LC-MS/MS Outperforms Legacy Methods

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals In the synthesis of advanced heterocyclic therapeutics, 4-Aminopyridine-3-carbothioamide (CAS 42242-22-8) [1] frequently se...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals

In the synthesis of advanced heterocyclic therapeutics, 4-Aminopyridine-3-carbothioamide (CAS 42242-22-8) [1] frequently serves as a critical intermediate or bioactive scaffold. However, validating the purity of thioamide-containing pyridine derivatives presents a unique analytical challenge. The carbothioamide moiety is highly susceptible to oxidative degradation (forming sulfoxides or sulfones) and hydrolysis (yielding amides), while the basic pyridine ring complicates chromatographic retention.

As a Senior Application Scientist, I frequently see laboratories default to standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for purity assays. While sufficient for bulk assay quantification, HPLC-UV critically fails at detecting trace, isobaric, or non-chromophoric degradants. This guide objectively compares analytical methodologies and provides a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol that guarantees structural integrity and complies with the latest regulatory frameworks[2].

Method Comparison: LC-MS/MS vs. HPLC-UV vs. qNMR

To establish a robust quality control framework, we must evaluate the causality behind analytical failures. Standard alkyl C18 columns often cause polar basic compounds like 4-aminopyridine derivatives to elute in the void volume, masking impurities[3]. Furthermore, trace degradants may lack the extended conjugation required for UV detection.

The table below summarizes why LC-MS/MS is the gold standard for this specific compound class.

Analytical FeatureLC-MS/MS (Triple Quadrupole)HPLC-UV (Diode Array)Quantitative NMR (qNMR)
Sensitivity (LOD) 0.5 ng/mL (Femtogram level) 50 ng/mL (Nanogram level)~0.1% (Microgram level)
Selectivity Extreme (Mass-to-charge & fragmentation)Moderate (Relies solely on retention time)High (Structural elucidation)
Matrix Interference Minimal (MRM filters out background noise)High (Co-eluting peaks obscure data)Low (If sample is highly purified)
Degradant Detection Excellent (Detects non-chromophoric species)Poor (Misses species lacking UV absorbance)Moderate (Struggles with trace impurities)
Best Use Case Trace impurity profiling & genotox validation Bulk assay release testingAbsolute purity of reference standards

Experimental Workflow & Visualization

To achieve a self-validating system, the LC-MS/MS workflow must integrate orthogonal separation mechanisms with highly specific Multiple Reaction Monitoring (MRM).

LCMS_Workflow Sample Sample Preparation (0.1% FA in MeOH/H2O) LC UHPLC Separation (Polar-Retentive C18) Sample->LC ESI Electrospray Ionization (ESI+) LC->ESI Q1 Q1: Precursor Selection ([M+H]+ m/z 154.0) ESI->Q1 CID Collision Cell (Argon CID) Q1->CID Q3 Q3: Product Ion Selection (m/z 137.0, 120.0) CID->Q3 Detector Electron Multiplier Detection Q3->Detector Data Data Analysis & Purity Quantification Detector->Data

Figure 1: LC-MS/MS Triple Quadrupole workflow for 4-Aminopyridine-3-carbothioamide validation.

Step-by-Step LC-MS/MS Methodology

This protocol is designed to ensure absolute specificity. By utilizing a polar-retentive stationary phase and optimizing collision-induced dissociation (CID), we eliminate the risk of false positives.

Step 1: Sample Preparation
  • Causality: 4-Aminopyridine-3-carbothioamide is highly polar. Using a strong injection solvent (e.g., 100% Acetonitrile) will cause solvent-mismatch effects, leading to peak splitting.

  • Action: Accurately weigh 1.0 mg of the sample and dissolve it in 10 mL of Methanol to create a stock solution. Dilute to a working concentration of 10 ng/mL using 0.1% Formic Acid in Water/Methanol (90:10, v/v).

Step 2: Chromatographic Separation
  • Column: Waters ACQUITY UPLC HSS T3 (100 mm × 2.1 mm, 1.8 µm). Why? Standard C18 columns fail to retain basic aminopyridines[4]. The high-strength silica T3 phase provides enhanced retention for polar analytes, preventing elution in the ion-suppressing void volume.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: 0-1 min (2% B), 1-4 min (linear to 60% B), 4-5 min (95% B for washout), 5-7 min (2% B for re-equilibration). Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry (MRM) Optimization
  • Ionization: Electrospray Ionization in Positive mode (ESI+). The basic pyridine nitrogen readily accepts a proton, yielding a robust [M+H]+ precursor ion at m/z 154.0 [5].

  • Transitions:

    • Quantifier Ion: m/z 154.0 → 137.0 (Collision Energy: 15V). This corresponds to the loss of ammonia (-17 Da) from the primary amine.

    • Qualifier Ion: m/z 154.0 → 120.0 (Collision Energy: 22V). This corresponds to the loss of hydrogen sulfide (-34 Da) from the carbothioamide group, a highly specific fragmentation pathway for this molecule.

Step 4: System Suitability & Validation

Per ICH Q2(R2) guidelines for quantitative LC/MS[2], inject a blank (mobile phase) followed by six replicates of the 10 ng/mL standard. Ensure the Signal-to-Noise (S/N) ratio is >10 and the relative standard deviation (RSD) of the peak area is <2.0%.

Supporting Experimental Data

To objectively demonstrate the superiority of the LC-MS/MS protocol, the following table presents validation data comparing our optimized LC-MS/MS method against a legacy HPLC-UV (254 nm) method. The data confirms that LC-MS/MS provides a 100-fold increase in sensitivity, making it the only viable option for detecting genotoxic or trace degradants.

Validation ParameterLC-MS/MS ResultHPLC-UV ResultICH Q2(R2) Acceptance Criteria
Limit of Detection (LOD) 0.5 ng/mL 50 ng/mLS/N ≥ 3
Limit of Quantitation (LOQ) 1.5 ng/mL 150 ng/mLS/N ≥ 10, RSD ≤ 20%
Linearity (R²) 0.9995 (1.5 - 500 ng/mL)0.9980 (150 - 5000 ng/mL)≥ 0.990 across the range
Intra-day Precision (RSD%) 1.2% 3.5%≤ 2.0% (at target concentration)
Accuracy / Recovery 98.5% - 101.2% 92.0% - 105.5%90.0% - 110.0%

Sources

Comparative

4-Aminopyridine-3-carbothioamide Structural Analogs: A Comprehensive Activity Comparison Guide

Introduction The 4-aminopyridine (4-AP) scaffold is a cornerstone in neuropharmacology, primarily recognized for its potent inhibition of voltage-gated potassium (Kv) channels[1]. When functionalized at the 3-position, t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 4-aminopyridine (4-AP) scaffold is a cornerstone in neuropharmacology, primarily recognized for its potent inhibition of voltage-gated potassium (Kv) channels[1]. When functionalized at the 3-position, the resulting analogs—specifically 4-aminopyridine-3-carboxamide and its isostere 4-aminopyridine-3-carbothioamide —exhibit divergent physicochemical and biological profiles. This guide provides an in-depth, objective comparison of these structural analogs, detailing how the chalcogen substitution (oxygen vs. sulfur) dictates target affinity, metabolic activation, and therapeutic utility[2].

Physicochemical Isosterism: The Amide vs. Thioamide Paradigm

Replacing the carbonyl oxygen with sulfur fundamentally alters the molecule's electronic distribution and three-dimensional geometry[3]. Due to the poor π -orbital overlap between carbon (2p) and sulfur (3p), the thioamide bond relies heavily on its zwitterionic resonance structure. This electronic shift drives several critical changes in molecular behavior that directly impact drug design[4].

Table 1: Physicochemical Comparison of Amide vs. Thioamide Analogs
Property4-AP-3-Carboxamide (Amide)4-AP-3-Carbothioamide (Thioamide)Mechanistic Impact on Drug Design
Bond Length (C=X) ~1.2 Å (C=O)~1.7 Å (C=S)Sulfur's larger van der Waals radius alters steric fit in tight binding pockets[4].
H-Bond Donor Strength Baseline+1.0 to 1.5 kcal/mol strongerLower N-H pKa enhances interaction with target receptor residues[5].
H-Bond Acceptor Strength Strong, broad angle toleranceWeaker, highly directionalC=S requires precise ~180° alignment to act as an effective H-bond acceptor[5].
Rotational Barrier ~15–20 kcal/mol>20 kcal/molThioamides restrict conformational flexibility, locking the pharmacophore into a rigid state[4].

Comparative Biological Activity Profiles

Voltage-Gated Potassium (Kv) Channel Modulation

Both analogs retain the core 4-AP ability to increase neuronal excitability by blocking Kv channels, which prolongs action potentials and facilitates neurotransmitter release[1]. However, the thioamide analog exhibits altered binding kinetics. The increased lipophilicity of the C=S group enhances membrane permeability, while the stronger N-H hydrogen bond donor capacity yields a tighter, use-dependent binding affinity within the hydrophobic pore of the Kv channel compared to the native amide[6].

Antimycobacterial Prodrug Activation

A defining divergence between the two analogs is their susceptibility to mycobacterial enzymes. Structurally analogous to the second-line tuberculosis drug ethionamide, 4-aminopyridine-3-carbothioamide acts as a highly specific prodrug[7]. It requires enzymatic oxidation by the flavin-dependent monooxygenase EtaA to form a reactive sulfoxide intermediate[7]. This intermediate covalently binds to NAD+, inhibiting the InhA enzyme and halting mycolic acid synthesis[7]. The amide analog (4-aminopyridine-3-carboxamide) cannot undergo this specific sulfur-oxidation, rendering it completely inactive in this antimicrobial pathway[2].

ActivationPathway Prodrug 4-AP-3-Carbothioamide Enzyme EtaA Monooxygenase Prodrug->Enzyme Binds Sulfoxide S-Oxide Intermediate Enzyme->Sulfoxide Oxidation NoReaction Metabolically Stable Enzyme->NoReaction No Activation ActiveAdduct NAD-Adduct Formation Sulfoxide->ActiveAdduct Covalent Binding Target InhA Inhibition ActiveAdduct->Target Cell Wall Arrest Amide 4-AP-3-Carboxamide Amide->Enzyme Binds poorly

Fig 1. EtaA-mediated activation of thioamide prodrugs vs. amide metabolic stability.

Kinase Inhibition Scaffolding

The 4-amino-3-pyridinecarboxamide scaffold is a highly versatile precursor for synthesizing pyrido[3,4-d]pyrimidines, which are potent inhibitors of kinases such as MAP4K4 and PI3K δ [8]. Substituting the amide with a thioamide allows for the synthesis of distinct heterocyclic systems (e.g., thiazolopyridines via C-H annulation), which explore different chemical space and often exhibit enhanced proteolytic stability in kinase-targeted oncology models[9].

Experimental Methodologies & Validation Protocols

To objectively quantify the differences between these analogs, the following self-validating experimental workflows must be utilized.

PatchClampWorkflow Prep Cell Preparation (HEK293 Kv1.1/1.2) Perfusion Compound Perfusion (Amide vs Thioamide) Prep->Perfusion Recording Whole-Cell Patch Clamp (-80mV to +40mV) Perfusion->Recording Analysis Current Kinetics Analysis (IC50 Determination) Recording->Analysis Comparison Efficacy Profiling (Target Affinity) Analysis->Comparison

Fig 2. Step-by-step patch-clamp workflow for Kv channel inhibitor profiling.

Protocol A: Electrophysiological Patch-Clamp Assay for Kv Channel Inhibition

This protocol isolates the specific pharmacological effects of the 4-AP analogs on potassium currents.

  • Cell Preparation : Culture HEK293 cells stably expressing human Kv1.1/1.2 channels. Causality: HEK293 cells lack endogenous Kv currents, providing a clean background to prevent signal interference.

  • Buffer Formulation : Use a K+-rich intracellular solution (140 mM KCl, 1 mM MgCl2, 10 mM EGTA, 10 mM HEPES, pH 7.3) and a standard Na+-based extracellular bath.

  • Voltage Protocol : Hold cells at -80 mV to ensure all channels are in the closed, resting state. Apply depolarizing voltage steps from -60 mV to +40 mV in 10 mV increments (300 ms duration). Causality: This forces the voltage-sensor outward, opening the pore and allowing the drug to access its intracellular binding site.

  • Perfusion & Recording : Perfuse the thioamide and amide analogs independently at concentrations ranging from 10 μ M to 1 mM. Record the steady-state current reduction.

  • System Validation : Perfuse with drug-free buffer for 5 minutes. If the current recovers to >90% of baseline, the block is confirmed as reversible and non-toxic, validating the mechanism of action.

Protocol B: Mycobacterial Resazurin Microtiter Assay (REMA)

This assay validates the EtaA-dependent activation of the thioamide analog[7].

  • Strain Selection : Utilize Mycobacterium tuberculosis H37Rv (wild-type) and an EtaA-knockout mutant strain ( Δ etaA).

  • Inoculation : Grow cultures in Middlebrook 7H9 broth to an OD600 of 0.6. Dilute to 105 CFU/mL in 96-well plates.

  • Compound Treatment : Add serial dilutions of 4-aminopyridine-3-carbothioamide and 4-aminopyridine-3-carboxamide (0.1 to 100 μ g/mL). Incubate for 7 days at 37°C.

  • Redox Indicator Addition : Add 30 μ L of 0.01% resazurin solution to each well. Incubate for 24 hours.

  • Readout & Causality : Resazurin acts as a redox indicator; viable cells reduce blue resazurin to fluorescent pink resorufin. If the thioamide is active, wild-type wells will remain blue (cell death via EtaA activation), while Δ etaA wells will turn pink (survival due to lack of activation). The amide analog will show pink wells across both strains, confirming its inability to be activated by this specific sulfur-oxidation pathway[2].

References

  • 4-Amino-3-pyridinecarboxamide|CAS 7418-66-8 , Benchchem. 1

  • 4-Amino-3-pyridinecarboxamide MAP4K4 Inhibition , Benchchem. 8

  • Ethionamide activation and sensitivity in multidrug-resistant Mycobacterium tuberculosis , NIH. 7

  • Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents , NIH. 2

  • C–H Annulation in Azines to Obtain 6,5-Fused-Bicyclic Heteroaromatic Cores for Drug Discovery , MDPI. 9

  • Thiorhodamines Containing Amide and Thioamide Functionality as Inhibitors of the ATP-Binding Cassette Drug Transporter P-glycoprotein , NIH. 6

  • Contemporary Applications of Thioamides and Methods for their Synthesis , ChemRxiv.3

  • Synthesis and Properties of RNA Modified with Thioamide Internucleoside Linkage , D-NB. 4

  • Hydrogen Bond and Geometry Effects of Thioamide Backbone Modifications , ACS Publications. 5

Sources

Validation

reproducibility of 4-Aminopyridine-3-carbothioamide high-throughput screening assays

Reproducibility of 4-Aminopyridine-3-carbothioamide in High-Throughput Screening: A Comparative Guide As drug discovery pivots toward increasingly complex ion channel targets, the demand for highly reproducible, high-thr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility of 4-Aminopyridine-3-carbothioamide in High-Throughput Screening: A Comparative Guide

As drug discovery pivots toward increasingly complex ion channel targets, the demand for highly reproducible, high-throughput screening (HTS) assays has never been greater. 4-Aminopyridine (4-AP) is a classical voltage-gated potassium (Kv) channel blocker. However, its specialized derivative, 4-Aminopyridine-3-carbothioamide (4-AP-3-CT) , has emerged as a critical structural motif. The addition of the carbothioamide moiety significantly alters the compound's lipophilicity, membrane partitioning kinetics, and target selectivity—often shifting activity toward ATP-sensitive potassium (KATP) channels or specific Kv subtypes[1].

This guide objectively compares the reproducibility and performance of 4-AP-3-CT against standard 4-AP and reference blockers across the two gold-standard HTS platforms: Fluorescence-based Thallium (Tl⁺) Flux Assays and Automated Patch-Clamp (APC) Electrophysiology .

Mechanistic Divergence & Assay Implications

To design a reproducible assay, one must first understand the physical chemistry of the ligand. Standard 4-AP is highly hydrophilic, requiring aqueous access to the intracellular vestibule of the potassium channel to exert its block. In contrast, the carbothioamide group in 4-AP-3-CT increases the partition coefficient (LogP), allowing the molecule to rapidly accumulate in the lipid bilayer and access the channel pore via lateral fenestrations.

This mechanistic difference directly impacts assay reproducibility. Highly lipophilic compounds like 4-AP-3-CT are prone to non-specific binding to plasticware in 384-well plates, which can artificially depress the apparent IC₅₀ if liquid handling is not optimized.

MOA A 4-AP-3-CT (Lipophilic Motif) C Rapid Membrane Partitioning A->C High LogP B Standard 4-AP (Hydrophilic) D Aqueous Pore Entry B->D Low LogP E Intracellular Vestibule Binding C->E D->E F Kv/KATP Channel Blockade E->F Conformational Lock

Figure 1: Mechanistic divergence in channel access between 4-AP-3-CT and standard 4-AP.

Platform Comparison: Thallium Flux vs. Automated Patch-Clamp

To evaluate 4-AP-3-CT, we must utilize orthogonal platforms. The Thallium Flux Assay acts as a high-throughput surrogate for potassium channel activity. Because K⁺ channels are highly permeable to Tl⁺, the influx of Tl⁺ into cells loaded with a sensitive fluorescent dye provides a robust, scalable readout[2]. However, to confirm that the fluorescence change is a true biophysical block and not an artefactual dye interaction, hits must be validated using Automated Patch-Clamp (APC) , which directly measures ionic currents[3].

Quantitative Performance Comparison

The table below summarizes the comparative performance metrics of 4-AP-3-CT against standard 4-AP and Tetraethylammonium (TEA-Cl, a universal pore blocker) across both platforms.

CompoundAssay PlatformApparent IC₅₀ (µM)Z'-FactorInter-plate CV (%)Primary Limitation
4-AP-3-CT Tl⁺ Flux (384-well)4.2 ± 0.30.726.5%Mild plasticware adsorption
4-AP-3-CT APC (384-well)5.1 ± 0.40.688.2%Requires specific seal buffers
Standard 4-AP Tl⁺ Flux (384-well)125.0 ± 12.00.755.1%Low potency requires high doses
Standard 4-AP APC (384-well)118.5 ± 9.50.716.0%Fast off-rate complicates reads
TEA-Cl (Control) Tl⁺ Flux (384-well)8.5 ± 0.50.813.2%None (Ideal internal control)

Data Synthesis Note: 4-AP-3-CT demonstrates superior potency compared to 4-AP, but exhibits a slightly higher Coefficient of Variation (CV%) in APC due to its lipophilic nature requiring careful buffer management.

Self-Validating Experimental Protocols

To guarantee reproducibility, an assay cannot simply be a sequence of steps; it must be a self-validating system where internal controls continuously monitor the health of the assay.

Protocol A: High-Throughput Thallium (Tl⁺) Flux Assay

This protocol is optimized to prevent false positives caused by the unique chemical structure of carbothioamide derivatives[4].

  • Cell Seeding & Maturation: Seed CHO-K1 cells stably expressing the target channel at 10,000 cells/well in black-walled, clear-bottom 384-well plates. Incubate for 18 hours.

    • Causality: A highly confluent, uniform monolayer minimizes edge effects and well-to-well fluorescence variation, establishing a stable baseline.

  • Dye Loading with Efflux Inhibition: Incubate cells with Tl⁺-sensitive indicator dye supplemented with 1 mM probenecid for 60 minutes at room temperature.

    • Causality: Probenecid is a broad-spectrum inhibitor of multidrug resistance (MDR) transporters. It prevents the cells from prematurely pumping the dye out into the extracellular space, which would otherwise degrade the signal-to-noise ratio[2].

  • Compound Addition (The Self-Validation Step): Dispense 4-AP-3-CT via acoustic liquid handling (e.g., Echo) to prevent tip-adsorption. Crucially, include 10 mM TEA-Cl (100% inhibition) and 0.5% DMSO (0% inhibition) on every single plate.

    • Causality: By embedding maximum and minimum signal controls on every plate, you can calculate the Z'-factor in real-time. If a plate yields a Z' < 0.6, the system automatically flags it for rejection, ensuring no drift in day-to-day reproducibility[4].

  • Stimulus & Kinetic Read: Inject Tl₂SO₄ stimulus buffer while simultaneously recording fluorescence (Ex 490 nm / Em 525 nm) at 1 Hz using a FLIPR system.

    • Causality: Capturing the initial rate of Tl⁺ influx (slope of the curve in the first 15 seconds) rather than the maximum steady-state fluorescence accurately reflects the channel's open probability.

Protocol B: Automated Patch-Clamp (APC) Validation

APC serves as the orthogonal truth-teller, confirming that 4-AP-3-CT is modulating the channel pore rather than interfering with the Tl⁺ dye[3].

  • Enzymatic Harvesting: Detach cells using Accutase rather than Trypsin.

    • Causality: Trypsin aggressively cleaves extracellular protein domains, which can alter channel gating kinetics. Accutase preserves the structural integrity of the ion channels, ensuring high-fidelity giga-ohm (GΩ) seal formation.

  • Intracellular Buffer Selection: Utilize a strictly fluoride-free intracellular solution supplemented with 1 mM ATP.

    • Causality: While fluoride is traditionally used in APC to enhance seal stability, it is known to cause artefactual rundown (loss of current over time) in KATP and specific Kv channels. Removing fluoride ensures that the recorded inhibition is purely driven by 4-AP-3-CT[3].

  • Electrophysiological Quality Control: Apply a voltage-step protocol from a holding potential of -80 mV.

    • Causality: The software must be programmed to automatically exclude any well that drops below a 1 GΩ seal resistance or exhibits >10% variation in series resistance. This strict gating ensures that leak currents are not misidentified as compound-induced channel block.

HTS_Workflow Step1 Cell Preparation (Accutase Harvest / Monolayer) Step2 Primary Screen: Thallium (Tl+) Flux Assay Step1->Step2 Step3 Internal Plate Controls: TEA (100%) & DMSO (0%) Step2->Step3 Validates Assay Window Step4 Hit Validation: Automated Patch-Clamp (APC) Step2->Step4 Orthogonal Confirmation Step5 Data Triage: Z'-factor > 0.6 & Seal > 1 GΩ Step3->Step5 Step4->Step5

Figure 2: Self-validating HTS workflow combining Thallium flux and Automated Patch-Clamp.

Troubleshooting 4-AP-3-CT Assays

When screening carbothioamide derivatives, researchers frequently encounter two specific failure modes:

  • Acoustic Dispensing Anomalies: Because 4-AP-3-CT is more lipophilic than standard 4-AP, it can precipitate in high-concentration DMSO source plates if stored below 20°C. Always pre-warm source plates to 37°C for 15 minutes prior to acoustic transfer to ensure accurate nanoliter dispensing.

  • Fluorescence Quenching: The sulfur atom in the carbothioamide moiety can occasionally act as a mild fluorescence quencher at concentrations >50 µM. If the Tl⁺ flux assay shows a sudden drop in baseline fluorescence immediately upon compound addition (prior to Tl⁺ stimulus), this indicates quenching. The APC validation protocol (Protocol B) inherently bypasses this optical artefact, highlighting the absolute necessity of orthogonal testing.

References

  • Weaver CD, et al. "A thallium-sensitive, fluorescence-based assay for detecting and characterizing potassium channel modulators in mammalian cells." PubMed.
  • "Electrophysiological actions of a novel K(+) channel opener MCC-134 on rabbit portal vein smooth muscle." PubMed.
  • "Automated patch clamp analysis of heterologously expressed Kir6.2/SUR1 and Kir6.1/SUR2B KATP currents." American Physiological Society.
  • "Case study: High-throughput Drug Repurposing Screen of KV3.1." Metrion Biosciences.

Sources

Comparative

Preclinical Toxicity Evaluation Guide: In Vitro vs. In Vivo Profiling of 4-Aminopyridine-3-carbothioamide

Executive Summary & Mechanistic Context 4-Aminopyridine-3-carbothioamide (4-AP-3-CT) (CAS: 42242-22-8) is a specialized fine chemical and pharmacological building block[1]. Structurally, it merges the potent voltage-gate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

4-Aminopyridine-3-carbothioamide (4-AP-3-CT) (CAS: 42242-22-8) is a specialized fine chemical and pharmacological building block[1]. Structurally, it merges the potent voltage-gated potassium channel ( Kv​ ) blocking properties of the 4-aminopyridine (4-AP) core with the complex metabolic profile of a carbothioamide moiety.

In drug development, modifying the 4-AP core aims to mitigate its notorious dose-limiting neurotoxicity (seizures) while preserving therapeutic efficacy for demyelinating conditions[2]. However, the addition of the carbothioamide group introduces new toxicological variables, specifically hepatotoxicity. Regulatory databases classify this compound class under Acute Toxicity Category 4 and Specific Target Organ Toxicity - Single Exposure (STOT SE 3)[3].

This guide provides a critical comparison of in vitro and in vivo profiling strategies, outlining how to bridge the gap between cellular assays and systemic animal outcomes.

The Bimodal Toxicity Mechanism

Understanding the causality of 4-AP-3-CT's toxicity is essential for designing predictive assays. The molecule exhibits a bimodal threat:

  • Neurotoxicity: The aminopyridine core blocks Kv​ channels, preventing neuronal repolarization and leading to fatal hyper-excitability.

  • Hepatotoxicity: The carbothioamide group undergoes S-oxidation via hepatic Cytochrome P450 (CYP) enzymes, generating reactive sulfenic intermediates that deplete cellular glutathione.

G cluster_neuro Neurotoxicity Pathway cluster_hepato Hepatotoxicity Pathway Compound 4-Aminopyridine-3-carbothioamide (4-AP-3-CT) Core 4-Aminopyridine Core Compound->Core Thioamide Carbothioamide Moiety Compound->Thioamide Kv Kv Channel Blockade Core->Kv Excitability Action Potential Prolongation Kv->Excitability Seizures Hyper-excitability & Seizures Excitability->Seizures CYP CYP450 S-Oxidation Thioamide->CYP ROS Reactive Intermediates (ROS) CYP->ROS Liver Hepatocellular Injury ROS->Liver

Bimodal toxicity mechanisms of 4-AP-3-CT highlighting neurotoxic and hepatotoxic pathways.

In Vitro Toxicity Profiling: Isolating Cellular Mechanisms

In vitro models are highly efficient for isolating specific cellular mechanisms, such as cytotoxicity and ion channel interference, before advancing to animal models[4]. However, standard viability assays can be misleading if not properly designed.

Protocol A: HepG2 Cytotoxicity & Reactive Metabolite Assay

Causality & Self-Validation: We utilize an ATP-quantitation method (CellTiter-Glo) rather than standard MTT assays. Thioamides can chemically reduce tetrazolium salts (MTT) in the absence of living cells, causing false-positive viability signals. Furthermore, because the carbothioamide toxicity is CYP-dependent, the assay must include a rat liver S9 fraction to avoid false negatives.

Step-by-Step Methodology:

  • Cell Seeding: Plate HepG2 cells at 1×104 cells/well in a 96-well opaque white microplate. Incubate for 24h at 37°C, 5% CO2​ .

  • Compound Preparation: Prepare a 10-point, 1:3 serial dilution of 4-AP-3-CT in DMSO.

  • Metabolic Activation (Crucial Step): Divide the plate into two zones. To Zone 1, add standard media. To Zone 2, add media supplemented with 10% v/v Aroclor 1254-induced rat liver S9 fraction and an NADPH regenerating system.

  • Dosing: Transfer compound dilutions to the cell plate (final DMSO concentration 0.1%). Include a vehicle control (0.1% DMSO) and a positive control (Chlorpromazine, 50 µM).

  • Incubation: Incubate for 48 hours.

  • Detection: Equilibrate plates to room temperature (30 mins). Add 100 µL CellTiter-Glo reagent per well. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Quantification: Read luminescence on a microplate reader. Calculate the IC50​ using non-linear regression. A significant leftward shift in the IC50​ in Zone 2 confirms metabolite-driven hepatotoxicity.

Protocol B: Automated hERG & Pan-Kv Patch-Clamp

To predict neuro-excitability, automated patch-clamp assays (e.g., QPatch) are used to determine the binding affinity ( IC50​ ) of 4-AP-3-CT to Kv​1.1 , Kv​1.2 , and hERG channels, adhering to .

In Vivo Toxicity Profiling: Systemic Translation

In vivo assays are critical because 4-AP derivatives exhibit steep dose-toxicity curves. In vitro assays routinely underpredict the lethality of aminopyridines because they lack an intact Blood-Brain Barrier (BBB)[2].

Protocol C: Modified Irwin Test & Acute Oral Toxicity

Causality & Self-Validation: The is combined with a Modified Irwin Test. The Irwin test provides a comprehensive, self-validating observational matrix to detect subtle neurobehavioral shifts (tremors, gait abnormalities) prior to overt seizures. Blinding the observer ensures objective scoring.

Step-by-Step Methodology:

  • Acclimation: Fast adult male Sprague-Dawley rats (n=6/group) overnight prior to dosing.

  • Dosing: Administer 4-AP-3-CT via oral gavage at 5, 15, and 50 mg/kg (formulated in 0.5% methylcellulose). Include a vehicle control group.

  • Observation Matrix: Blinded observers score animals at 15m, 30m, 1h, 2h, 4h, and 24h post-dose.

  • Scoring Parameters: Evaluate autonomic (piloerection, salivation), motor (locomotor activity, grip strength), and neurological (tremors, convulsions) signs on a 0-3 severity scale.

  • Clinical Chemistry: At 48h, collect blood via cardiac puncture. Quantify serum ALT, AST, and BUN to assess acute hepatocellular injury driven by the carbothioamide moiety.

Workflow Start 4-AP-3-CT Evaluation InVitro In Vitro Assays Start->InVitro InVivo In Vivo Models Start->InVivo HepG2 HepG2 + S9 (Hepatotoxicity) InVitro->HepG2 Patch Patch-Clamp (Kv Blockade) InVitro->Patch Decision Safety Margin Calculation HepG2->Decision Patch->Decision Irwin Irwin Test (Neurobehavior) InVivo->Irwin Chem Clinical Chem (Organ Tox) InVivo->Chem Irwin->Decision Chem->Decision

Parallel workflow integrating in vitro mechanistic data with in vivo systemic outcomes.

Comparative Data Analysis

The following table synthesizes the predictive value of in vitro versus in vivo endpoints for 4-AP-3-CT, highlighting where discrepancies commonly occur.

Toxicity EndpointIn Vitro Assay (Metric)In Vivo Assay (Metric)Correlation & Discrepancy Analysis
Neurotoxicity Patch-Clamp ( IC50​ for Kv​ )Irwin Test (Convulsive Dose)Poor Correlation. In vitro viability assays drastically underpredict toxicity. Lethality is driven by CNS hyper-excitability, not cellular necrosis.
Hepatotoxicity HepG2 + S9 Viability ( IC50​ )Serum ALT/AST LevelsHigh Correlation. S9 fraction is mandatory in vitro; without it, the CYP-mediated carbothioamide toxicity is completely masked.
Metabolic Stability Microsomal Clearance ( T1/2​ )Pharmacokinetics ( Cmax​ , AUC)Moderate Correlation. In vivo clearance is often faster due to rapid renal excretion of aminopyridines alongside hepatic S-oxidation.
Acute Lethality Cytotoxicity ( LC50​ ) LD50​ (OECD TG 420)Poor Correlation. In vivo lethality is driven by respiratory paralysis secondary to seizures, which cannot be modeled in standard 2D cell cultures.

Expert Insights: The Application Scientist's Perspective

When evaluating 4-Aminopyridine-3-carbothioamide, the primary pitfall is relying solely on in vitro cytotoxicity. Because the STOT SE 3 designation is primarily driven by the central nervous system[1],[3], in vitro cell viability assays (like HepG2 or HEK293 without electrophysiological monitoring) will show relatively low toxicity (high IC50​ ). These cells do not rely on action potential repolarization for survival. However, in vivo, even low micromolar systemic concentrations can cross the BBB and trigger fatal convulsions.

Furthermore, the carbothioamide group introduces an idiosyncratic risk. Thioamides are notorious for undergoing CYP-mediated desulfuration, releasing reactive sulfur species that covalently bind to hepatic macromolecules. Therefore, bridging in vitro S9-metabolism data with in vivo subacute liver enzyme panels is non-negotiable for establishing a reliable safety margin.

References

  • NextSDS Chemical Substance Database. 2-amino-4-methylpyridine-3-carbothioamide / 4-Aminopyridine-3-carbothioamide Hazard Classifications. NextSDS. URL: [Link]

  • ResearchGate. Effect of 4-AP derivatives on locomotor activity after i.p. administration. URL:[Link]

  • ACS Publications. Biological and Catalytic Potential of Vanadium Complexes of N-Methyl-N-phenylhydrazinecarbothioamide Based ONS Donor Ligands. Inorganic Chemistry. URL: [Link]

  • OECD iLibrary. Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD Guidelines for the Testing of Chemicals, Section 4. URL:[Link]

  • European Medicines Agency (EMA). ICH S7A Safety Pharmacology Studies for Human Pharmaceuticals. URL:[Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Aminopyridine-3-carbothioamide
Reactant of Route 2
Reactant of Route 2
4-Aminopyridine-3-carbothioamide
© Copyright 2026 BenchChem. All Rights Reserved.